Technical Documentation Center

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline-4-Carboxylate Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylate Derivatives The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylate Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are abundant in natural products and form the structural core of numerous synthetic compounds with a vast spectrum of pharmacological activities.[1][3] Among these, derivatives featuring a carboxylate group at the 4-position have garnered significant attention from the scientific community. This modification provides a critical handle for molecular interactions and allows for extensive chemical diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4]

This guide offers a comprehensive exploration of the diverse biological activities of quinoline-4-carboxylate derivatives, moving beyond a simple catalog of findings to explain the underlying mechanisms and the experimental rationale for their evaluation. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, providing field-proven protocols and quantitative data to support researchers, scientists, and drug development professionals in this dynamic area of study.

Anticancer Activity: Targeting the Engines of Proliferation

Quinoline-4-carboxylate derivatives have emerged as potent anticancer agents that act through a variety of mechanisms, often targeting pathways essential for the rapid proliferation and survival of cancer cells.[1][3][5]

Key Mechanisms of Action

A primary mechanism for their anticancer effect is the inhibition of critical enzymes involved in nucleotide synthesis and epigenetic regulation.[1][4]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Cancer cells exhibit a high proliferation rate, which places a heavy demand on the de novo pyrimidine biosynthesis pathway for DNA and RNA synthesis.[1] DHODH is a pivotal enzyme in this pathway. Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH, leading to pyrimidine depletion, cell cycle arrest, and the suppression of tumor growth.[1][6]

  • Inhibition of Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism, stress response, and longevity.[7] SIRT3, a mitochondrial sirtuin, has been implicated in promoting tumorigenesis in certain cancers. Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as selective inhibitors of SIRT3, demonstrating potent antiproliferative activity against leukemic cell lines.[7]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine Pyrimidine Synthesis (UMP, CTP, TTP) Orotate->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Outcome Cell Cycle Arrest & Inhibition of Tumor Growth DNA_RNA->Outcome Inhibitor Quinoline-4-Carboxylate Derivative Inhibitor->Block

Caption: DHODH inhibition by quinoline-4-carboxylate derivatives.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
P6 SIRT3 InhibitionTHP-1 (Leukemia)0.87[7]
14 DHODH InhibitionHCT-116 (Colon)0.021[6]
41 DHODH InhibitionVarious0.00971[4]
43 DHODH InhibitionVarious0.0262[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.[4]

1. Cell Seeding:

  • Culture cancer cells (e.g., HCT-116, MCF-7) to ~80% confluency in an appropriate medium.

  • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the quinoline-4-carboxylate derivative in DMSO.

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for an additional 48-72 hours.

3. MTT Addition and Incubation:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve (Cell Viability % vs. Compound Concentration) to determine the IC₅₀ value.[4]

Antimicrobial Activity: A Broad-Spectrum Arsenal

The quinoline scaffold is the backbone of the widely used quinolone class of antibiotics.[8] Quinoline-4-carboxylate derivatives extend this legacy, demonstrating potent activity against bacteria and parasites like Plasmodium falciparum, the causative agent of malaria.[4]

Antibacterial Mechanism: DNA Gyrase Inhibition

The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][9] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death.[1][8]

Antimalarial Mechanism: Targeting Protein Synthesis

A novel mechanism has been identified for certain quinoline-4-carboxamides in the fight against malaria. The compound DDD107498 was found to inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial component of the protein synthesis machinery.[10] This inhibition halts parasite development across multiple life-cycle stages, making it a promising strategy to combat drug resistance and prevent transmission.[10]

Quantitative Data: In Vitro Antimicrobial & Antimalarial Activity
Compound Class/IDTarget OrganismMetricValueReference
Quinoline-4-carboxamidesP. falciparum (3D7)EC₅₀120 nM[10]
DDD107498 (2) P. falciparumEC₅₀Low nM[10]
Various DerivativesGram-positive bacteriaMICVaries[4][11]
Various DerivativesGram-negative bacteriaMICVaries[4][11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[4]

MIC_Workflow start Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) ~5 x 10^5 CFU/mL dilution Serial Two-Fold Dilution of Test Compound in 96-well plate start->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate controls Include Positive (bacteria only) & Negative (broth only) Controls inoculate->controls incubate Incubate Plate 37°C for 18-24 hours controls->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

1. Inoculum Preparation:

  • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculate into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth.

  • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

2. Compound Dilution:

  • In a 96-well microtiter plate, add 50 µL of broth to all wells.

  • Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well and mix.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (well with broth and bacteria, no compound) and a negative control (well with broth only).

  • Cover and incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory and Neuroprotective Activities

Beyond fighting microbes and cancer, quinoline-4-carboxylate derivatives have shown promise in modulating inflammation and protecting the nervous system.

Mechanisms of Action
  • Anti-inflammatory: Certain quinoline derivatives can inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX-1 and COX-2).[12] By blocking these enzymes, they can reduce the production of prostaglandins, which are key mediators of pain and inflammation. Some derivatives have shown anti-inflammatory potential comparable to standard drugs like ibuprofen.[12][13]

  • Neuroprotective: In the context of neurodegenerative diseases, these compounds can act as potent antioxidants.[14][15] A specific prenylated quinolinecarboxylic acid derivative, PQA-11, was found to protect neurons by inhibiting mitogen-activated protein kinase kinase 4 (MKK4), a key player in neuronal cell death pathways.[16] This suggests potential therapeutic applications for diseases like Parkinson's and Alzheimer's.[14][16]

Quantitative Data: Bioactivity
Compound Class/IDActivityMetricResultReference
PQA-11 NeuroprotectionInhibitionPotent MKK4 Inhibitor[16]
3f Anti-inflammatoryIC₅₀ (eeAChE)1.3 µM[17]
3g Anti-inflammatoryInhibition63.19% (Xylene ear edema)[13]
Quinolines Anti-inflammatoryIC₅₀ (LPS-induced)Appreciable vs. indomethacin[18]

Synthesis of Quinoline-4-Carboxylate Derivatives

The chemical tractability of the quinoline scaffold is a major advantage. Several classic named reactions are employed for the synthesis of the core structure, with the Pfitzinger and Doebner reactions being paramount.[9]

Experimental Protocol: Pfitzinger Reaction

This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[19]

1. Reactant Preparation:

  • In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents).

  • Separately, prepare a solution of the carbonyl compound (e.g., 1-(p-tolyl)ethanone, 1.1 equivalents) in ethanol.

2. Condensation Reaction:

  • Add the ethanolic solution of the carbonyl compound to the isatin solution.

  • Heat the mixture to reflux (or at 125°C under microwave irradiation for an accelerated reaction) for 4-12 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

3. Workup and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., HCl) to a pH of ~5-6 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid.

Experimental Protocol: Doebner Reaction

This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[20]

1. Reactant Mixture:

  • In a round-bottom flask, combine the substituted aniline (1 equivalent), an aldehyde (e.g., benzaldehyde, 1 equivalent), and pyruvic acid (1.2 equivalents) in a solvent like ethanol.

2. Reflux:

  • Heat the mixture to reflux for 4-6 hours. The reaction involves a series of condensation and cyclization steps.

  • Monitor the reaction progress using TLC.

3. Cooling and Precipitation:

  • Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

4. Isolation and Purification:

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with a non-polar solvent like hexane.

  • Dry the product. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Perspectives

The quinoline-4-carboxylate scaffold is a remarkably versatile and fruitful platform for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the creation and optimization of compounds targeting a wide array of diseases.[1][4] The research highlighted in this guide demonstrates potent activities against cancer, microbial infections, inflammation, and neurodegeneration.

Future efforts will likely focus on enhancing target specificity to reduce off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel mechanisms of action to overcome drug resistance. The continued exploration of this chemical space, guided by the robust experimental methodologies outlined herein, holds immense promise for addressing significant unmet medical needs.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.

Sources

Exploratory

High-Resolution NMR Characterization of Substituted Quinolines: A Technical Guide

Executive Summary Substituted quinolines represent a privileged scaffold in medicinal chemistry, forming the core of antimalarials (Chloroquine), antibiotics (Fluoroquinolones), and emerging kinase inhibitors. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted quinolines represent a privileged scaffold in medicinal chemistry, forming the core of antimalarials (Chloroquine), antibiotics (Fluoroquinolones), and emerging kinase inhibitors. However, their fused bicyclic nature—comprising an electron-deficient pyridine ring fused to a benzene ring—creates complex magnetic environments.

This guide provides a definitive framework for the NMR characterization of these systems. It moves beyond basic peak picking to explain the causality of chemical shifts, offering a self-validating experimental protocol and decision trees for unambiguous assignment.

Structural Fundamentals & Electronic Causality

To interpret the NMR spectra of quinolines, one must first understand the electronic currents driving the chemical shifts ($ \delta $).

The Quinoline Scaffold & Numbering

The numbering system is critical for consistent reporting. The nitrogen atom is position 1.

QuinolineStructure cluster_legend Electronic Effects N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Fused C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1 Fused Leg1 Deshielded (Low Field) Leg2 Peri-Effect Region

Figure 1: Quinoline numbering and zones of major electronic influence. N1 pulls electron density, heavily deshielding C2 and C4.

Mechanism of Shifts
  • The Nitrogen Effect (Positions 2, 4): The electronegative nitrogen atom creates a dipole, significantly deshielding the protons at positions 2 and 4. H2 is typically the most downfield signal.[1]

  • The Peri-Effect (Position 8): The proton at C8 is spatially proximate to the nitrogen lone pair (if unprotonated) and the magnetic anisotropy of the adjacent ring. This often shifts H8 downfield relative to other benzenoid protons (H5, H6, H7).

  • Resonance Contributions: Substituents at C2 or C4 can push or pull electron density through the

    
    -system, affecting positions 6 and 8 via resonance (vinylogy).
    

Spectral Data & Assignment Logic

1H NMR Characteristic Shifts (Unsubstituted Core)

Data represents typical values in


 referenced to TMS ($ \delta $ 0.00).
PositionProton ($ \delta $ ppm)MultiplicityCoupling ($ J $ Hz)Electronic Rationale
H-2 8.80 - 8.95 dd$ J_{2,3} \approx 4.2 $, $ J_{2,4} \approx 1.6 $Most deshielded due to adjacent N (inductive).
H-3 7.30 - 7.45 dd$ J_{3,4} \approx 8.3 $, $ J_{2,3} \approx 4.2 $ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-position to N; relatively shielded.
H-4 8.05 - 8.20 dd$ J{3,4} \approx 8.3 $, $ J_{2,4} \approx 1.6 $Deshielded by resonance/anisotropy (para-like to N).
H-5 7.75 - 7.85 d/m$ J_{5,6} \approx 8.0 $Pseudo-peri to C4; often overlaps with H8.
H-6 7.50 - 7.60 t/m$ J_{6,7} \approx 7.0 $Typical aromatic region.
H-7 7.65 - 7.75 t/m$ J_{7,8} \approx 8.0 $Typical aromatic region.
H-8 8.10 - 8.18 d$ J_{7,8} \approx 8.0 $Peri-effect : Deshielded by N-ring proximity.
13C NMR Characteristic Shifts

The carbon skeleton shows distinct features, particularly the quaternary carbons which are crucial for HMBC assignment.

PositionCarbon ($ \delta $ ppm)TypeNotes
C-2 149.0 - 151.0 CHLowest field CH; characteristic of N-heterocycles.
C-4 135.5 - 136.5 CH
C-8a 147.0 - 149.0 CqQuaternary bridgehead (next to N).
C-4a 128.0 - 129.5 CqQuaternary bridgehead.
C-3 120.5 - 121.5 CHMost shielded carbon in the pyridine ring.

Substituent Effects (The Diagnostic Toolkit)

Substituents alter the "fingerprint" of the quinoline core.[1] Use this table to predict shifts for your derivatives.

SubstituentPositionEffect on H-2 ($ \Delta \delta $)Effect on H-3 ($ \Delta \delta $)Effect on H-8 ($ \Delta \delta $)Mechanistic Insight
-CH3 (Methyl) 2N/A (Substituted)-0.15 (Upfield)-0.05Weak inductive donation.
-Cl (Chloro) 4+0.05 (Downfield)+0.15 (Downfield)+0.20Deshielding via electronegativity; H5 shifts significantly downfield (Peri-effect).
-OCH3 (Methoxy) 6-0.05-0.05-0.30 (Upfield)Strong mesomeric donation; H5 and H7 shift upfield.
-NO2 (Nitro) 8+0.10+0.05N/AStrong EWG; generally deshields the entire benzenoid ring.

Experimental Protocol: A Self-Validating System

To ensure data integrity, especially for publication or regulatory submission, follow this "Self-Validating" workflow. This protocol ensures that artifacts are identified before data processing.

The Workflow Diagram

NMRProtocol Start Start: Sample Prep Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Shim Lock & Shim Target: Line width < 0.5 Hz Solvent->Shim Pulse Pulse Calibration (Determine 90° pulse) Shim->Pulse Stable Lock? Acquire Acquisition (NS=16+, d1=5*T1) Pulse->Acquire Process Processing (Phase, Baseline, Ref) Acquire->Process Validate Validation Check (Residual Solvent/TMS) Process->Validate Validate->Acquire Fail (Drift/Phasing)

Figure 2: Step-by-step acquisition protocol ensuring high-fidelity spectral data.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the quinoline derivative in 0.6 mL of solvent.

    • Solvent Choice:

      • CDCl3: Standard.[2][3][4] Good resolution.

      • DMSO-d6: Use if solubility is poor or to separate overlapping aromatic peaks. Note: H-bonding to N1 in DMSO will shift H2/H8 downfield.

    • Filtration: Filter through a cotton plug to remove particulates (critical for shimming).

  • Acquisition Parameters (Self-Validating Steps):

    • Temperature: Equilibrate at 298 K.

    • Shimming: Do not accept the automated shim if the linewidth (LW) of the solvent peak > 0.8 Hz. Manual shimming of Z1 and Z2 is often required for bicyclic aromatics to resolve small couplings (

      
       Hz).
      
    • Relaxation Delay (d1): For quantitative integration, set

      
      . For quinolines, the quaternary carbons have long 
      
      
      
      . For routine 1H,
      
      
      s is sufficient; for 13C, use
      
      
      s.
  • Processing & Referencing:

    • Apply an exponential window function (LB = 0.3 Hz) for 1H.

    • Reference:

      • CDCl3: Residual CHCl3 at 7.26 ppm (1H) / 77.16 ppm (13C).

      • DMSO-d6: Residual quintet at 2.50 ppm (1H) / 39.52 ppm (13C).

Advanced Assignment Strategy (2D NMR)

When substituents create ambiguity (e.g., distinguishing H-5 from H-8), 1D NMR is insufficient. Use this logic flow:

  • COSY (Correlation Spectroscopy):

    • Trace the spin system: H2

      
       H3 
      
      
      
      H4.
    • Trace the benzenoid ring: H5

      
       H6 
      
      
      
      H7
      
      
      H8.
    • Gap: COSY will not show a cross-peak between H4 and H5 (separated by quaternary carbons).

  • NOESY (Nuclear Overhauser Effect):

    • The Bridge: Look for a spatial correlation (through-space) between H4 and H5 . This is the only way to link the pyridine ring assignments to the benzenoid ring assignments in substituted systems.

    • Substituent Check: If you have a 4-methoxy group, NOE will show correlation to H3 and H5.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use to assign quaternary carbons (C4a, C8a).

    • H2 will show strong 3-bond coupling to C8a.

    • H4 will show 3-bond coupling to C8a (usually).

References

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). SDBS No. 1381 (Quinoline). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. (Protocol Grounding).

Sources

Foundational

The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties

Introduction: The Quinoline Scaffold - A Cornerstone in Antimicrobial Drug Discovery The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[4][5][6] The urgent global health threat of antimicrobial resistance (AMR) has reinvigorated the scientific community's focus on developing novel therapeutic agents, with quinoline derivatives remaining a focal point of intensive research and development.[7][8] This guide provides an in-depth technical exploration of the antimicrobial effects of newly synthesized quinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the robust experimental methodologies required for their evaluation.

The Rationale for New Quinoline Derivatives: Outsmarting Microbial Resistance

The clinical utility of established quinolone antibiotics is increasingly threatened by the emergence of resistant bacterial strains.[9][10] This has necessitated the design and synthesis of new quinoline derivatives that can overcome existing resistance mechanisms.[11][12] The primary strategies involve structural modifications to the quinoline core to enhance binding affinity to target enzymes, evade efflux pumps, and exhibit activity against a broader spectrum of pathogens.[13] By exploring novel substitutions and hybrid molecules, researchers aim to develop next-generation quinoline-based antimicrobials with improved efficacy, reduced toxicity, and a lower propensity for resistance development.[14][15]

Antimicrobial Spectrum and Potency of Novel Quinoline Derivatives

Newly synthesized quinoline derivatives have shown promising activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][16][17][18]

Antibacterial Activity

The antibacterial efficacy of these novel compounds is often evaluated against a panel of clinically relevant bacteria. Many new derivatives have demonstrated significant potency, with some exhibiting minimum inhibitory concentrations (MICs) comparable or even superior to standard reference drugs like ciprofloxacin.[17][19] For instance, certain quinoline-3-carbonitrile and 2-chloroquinoline derivatives have shown significant potency against various bacterial strains.[16] Furthermore, some newly synthesized quinoline derivatives have exhibited excellent antibacterial activity against strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli.[19]

Derivative Class Target Organism(s) Reported MIC Range (µg/mL) Reference
Quinoline-3-carbonitrile derivativesGram-positive and Gram-negative bacteria3.13 - 100[2]
Hydrazine-based quinoline derivativesE. coli, S. aureusNot specified[2]
Quinoline-sulfonamide hybrids (QS-3)P. aeruginosa, E. faecalis, E. coli, S. typhi64 - 512[14]
4-Aminoquinoline-hydrazones (HD6)B. subtilis, P. aeruginosa, E. faecalis, S. aureus8 - 128[15]
6-amino-4-methyl-1H-quinoline-2-one derivativesB. cerus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[19]
Antifungal Activity

Beyond their antibacterial effects, many new quinoline derivatives have demonstrated significant antifungal properties.[1][8] For example, certain quinoline-based hydroxyimidazolium hybrids have shown remarkable activity against Cryptococcus neoformans.[20] Similarly, other derivatives have been found to be potent against fungal strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.[8][19]

Derivative Class Target Organism(s) Reported MIC Range (µg/mL) Reference
Quinoline-based hydroxyimidazolium hybridsC. neoformans, Candida spp., Aspergillus spp.15.6 - 62.5[20]
6-amino-4-methyl-1H-quinoline-2-one derivativesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[19]
Various synthesized quinoline derivativesF. oxysporum, A. niger, C. neoformans, A. flavus12.5 - 25[8]

Mechanism of Action: Targeting Essential Bacterial Processes

The primary antibacterial mechanism of quinolone derivatives involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][21][22] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones trap these topoisomerases in a state where they have cleaved the DNA but are unable to reseal the break.[7][9] This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[9][22]

Quinoline_Mechanism_of_Action Quinoline Quinoline Derivative EnzymeDNA DNA Gyrase / Topoisomerase IV-DNA Complex Quinoline->EnzymeDNA Binds to TernaryComplex Stable Quinoline-Enzyme-DNA Ternary Complex EnzymeDNA->TernaryComplex Forms DSBs Double-Strand DNA Breaks TernaryComplex->DSBs Induces CellDeath Bacterial Cell Death DSBs->CellDeath Leads to

Caption: Key positions on the quinoline ring influencing antimicrobial activity.

Experimental Protocols for Antimicrobial Evaluation

The robust evaluation of newly synthesized quinoline derivatives relies on standardized and reproducible experimental protocols.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent. [23]

  • Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

    • Test quinoline derivative (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to the microorganism)

    • Pure culture of the test microorganism

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Inoculum Preparation: Prepare a standardized suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Serial Dilution: Perform two-fold serial dilutions of the quinoline derivative in the broth directly within the 96-well plate.

    • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Quinoline Derivative in Broth prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution susceptibility test.

2. Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.

  • Principle: The antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The diameter of the zone of growth inhibition is proportional to the susceptibility of the organism to the compound.

  • Materials:

    • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

    • Standardized inoculum of the test microorganism

    • Sterile cork borer

    • Solution of the test quinoline derivative

  • Procedure:

    • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the MHA plate.

    • Well Creation: Wells of a specific diameter are cut into the agar using a sterile cork borer.

    • Compound Addition: A fixed volume of the quinoline derivative solution is added to each well.

    • Incubation: The plates are incubated under appropriate conditions.

    • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vivo Efficacy Studies

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of the lead quinoline derivatives. These studies provide crucial data for the potential clinical development of these compounds. [24][25][26]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly valuable platform for the discovery of new antimicrobial agents. The ongoing research into novel derivatives demonstrates the potential to overcome the significant challenge of antimicrobial resistance. The integration of computational methods, such as molecular docking and ADMET prediction, with traditional synthesis and microbiological evaluation will undoubtedly accelerate the identification and optimization of new quinoline-based drugs. [18][19]Future efforts should focus on developing compounds with novel mechanisms of action, improved safety profiles, and efficacy against multidrug-resistant pathogens.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Medicinal Chemistry Research. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]

  • Solomon, V. R., & Lee, H. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. In book: Microbial Pathogens and Strategies for Combating Them: Science, Technology and Education. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Brighty, K. E., & Gootz, T. D. (1997). Chemistry and Mechanism of Action of the Quinolone Antibacterials. In: Quinolone Antimicrobial Agents. [Link]

  • Rani, S., et al. (2023). Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. Scilit. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Kumar, A., & Kumar, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Chandal, N., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceuticals. [Link]

  • Kurt, B. Z., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]

  • Behera, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sun, Z., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. [Link]

  • Kaur, H., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

  • Various Authors. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Various Authors. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Kaur, H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

  • Ajani, O. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Khan, S., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]

  • Singh, R., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research. [Link]

  • Olovyannikova, R., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Behera, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Olovyannikova, R., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Various Authors. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]

  • Various Authors. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

  • Di-Gesù, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Kumari, S., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

Pharmacological Profile of 2-(p-Tolyl)quinoline-4-carboxylic Acid Esters

Executive Summary The 2-(p-Tolyl)quinoline-4-carboxylic acid esters represent a specialized subclass of the 2-arylquinoline scaffold, a chemical architecture historically validated by the anti-gout agent Cinchophen (2-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(p-Tolyl)quinoline-4-carboxylic acid esters represent a specialized subclass of the 2-arylquinoline scaffold, a chemical architecture historically validated by the anti-gout agent Cinchophen (2-phenylquinoline-4-carboxylic acid). While the parent acids are known for their ability to chelate metals and inhibit enzymes like bacterial DNA gyrase and human dihydroorotate dehydrogenase (DHODH), the ester derivatives serve a critical pharmacological function: they act as lipophilic prodrugs or distinct pharmacophores that overcome the poor cellular permeability associated with the zwitterionic nature of the free acid.

The introduction of the p-tolyl (4-methylphenyl) substituent at the C2 position, replacing the unsubstituted phenyl ring, enhances the scaffold's lipophilicity (


) and steric bulk. This modification significantly alters the binding affinity in hydrophobic pockets of target proteins, particularly in microbial DNA gyrase B subunits and cancer-associated kinases.

Chemical Identity and Synthesis

Structural Significance[1][2][3][4][5][6][7][8]
  • Scaffold: Quinoline-4-carboxylic acid (Cinchoninic acid).

  • C2-Substituent: p-Tolyl group. The para-methyl group functions as a weak electron donor (+I effect) and a hydrophobic anchor.

  • C4-Functionality: Ester (Methyl, Ethyl, or Aryl). This masks the carboxylic acid, preventing ionization at physiological pH and facilitating passive diffusion across lipid bilayers.

Synthetic Pathway

The most robust synthesis utilizes the Pfitzinger Reaction or the Doebner Condensation , followed by esterification.

Method A: Modified Pfitzinger Reaction (High Yield)

  • Condensation: Reaction of Isatin with 4-Methylacetophenone in 33% KOH (ethanol/water).

  • Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by aldol condensation with the ketone and cyclization.

  • Esterification: The resulting acid (2-(p-tolyl)quinoline-4-carboxylic acid) is refluxed with methanol/ethanol and sulfuric acid (Fischer Esterification) or treated with alkyl halides/K₂CO₃.

Method B: One-Pot Doebner Synthesis

  • Reagents: Aniline + 4-Methylbenzaldehyde + Pyruvic Acid.

  • Conditions: Reflux in absolute ethanol or acetic acid.

Synthesis Isatin Isatin Inter Isatic Acid Intermediate Isatin->Inter KOH, 33% Ketone 4-Methylacetophenone Ketone->Inter Acid 2-(p-Tolyl)quinoline- 4-carboxylic Acid Inter->Acid Cyclization (-H2O) Ester Target Ester (Methyl/Ethyl) Acid->Ester Fischer Esterification ROH R-OH / H2SO4 ROH->Ester

Figure 1: Synthetic route via Pfitzinger reaction yielding the target ester.

Pharmacological Profile[2][3][4][5][6][9][10][11][12]

Antimicrobial Activity

The esters of 2-(p-tolyl)quinoline-4-carboxylic acid exhibit potent bacteriostatic and bactericidal activity, particularly against Gram-negative organisms like E. coli and P. aeruginosa.

  • Mechanism of Action (MOA):

    • Prodrug Activation: The ester is hydrolyzed intracellularly by bacterial esterases to release the free acid.

    • Target: The free acid targets DNA Gyrase (Topoisomerase II) .[1] The carboxylate group (position 4) and the quinoline nitrogen (position 1) form a chelate complex with Mg²⁺ ions in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and leading to cell death.

    • p-Tolyl Role: The hydrophobic p-tolyl group interacts with the hydrophobic pocket near the ATP-binding site of the GyrB subunit, enhancing affinity compared to the phenyl analog.

Anticancer Activity

Recent evaluations have positioned these esters as promising cytotoxic agents against breast (MCF-7) and lung (A549) cancer cell lines.

  • Tubulin Polymerization Inhibition: Similar to colchicine, the bulky 2-arylquinoline structure can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.

  • Kinase Inhibition: The planar quinoline ring allows intercalation into DNA or binding to the ATP-binding cleft of kinases (e.g., EGFR or VEGFR), with the ester group improving cellular uptake.

Quantitative Data Summary

The following table synthesizes comparative biological data for the p-tolyl derivative versus the unsubstituted phenyl analog.

Compound DerivativeOrganism / Cell LineMetricValueRelative Potency
Methyl 2-(p-tolyl)quinoline-4-carboxylate S. aureus (Gram +)MIC12.5 µg/mLHigh
Methyl 2-(p-tolyl)quinoline-4-carboxylate E. coli (Gram -)MIC25.0 µg/mLModerate
2-Phenylquinoline-4-carboxylic acid (Ref) S. aureusMIC50.0 µg/mLLow
Ethyl 2-(p-tolyl)quinoline-4-carboxylate MCF-7 (Breast Cancer)IC₅₀4.2 µMHigh
2-(p-Tolyl)quinoline-4-carboxylic acid MCF-7 (Breast Cancer)IC₅₀>20 µMLow (Poor uptake)

Interpretation: The ester derivatives consistently outperform the free acids in whole-cell assays (MIC/IC₅₀) due to superior membrane permeability, despite the free acid often being the active species at the enzymatic level.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway mechanism where the ester acts as a "Trojan Horse" for cellular entry.

MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Ester_Ext 2-(p-Tolyl) Ester (Lipophilic) Ester_Int Intracellular Ester Ester_Ext->Ester_Int Permeation Membrane Passive Diffusion Hydrolysis Esterase Hydrolysis Ester_Int->Hydrolysis Acid_Active Free Acid (Active Species) Hydrolysis->Acid_Active Activation Target1 DNA Gyrase (Mg2+ Chelation) Acid_Active->Target1 Bacterial Path Target2 Tubulin (Polymerization Inhibition) Acid_Active->Target2 Cancer Path

Figure 2: The "Prodrug" mechanism facilitating intracellular targeting of DNA Gyrase and Tubulin.

Experimental Protocols

Protocol: Synthesis of Methyl 2-(p-Tolyl)quinoline-4-carboxylate

Objective: To synthesize the methyl ester from the carboxylic acid precursor.[2]

  • Preparation: Dissolve 2-(p-tolyl)quinoline-4-carboxylic acid (1.0 eq, 2.63 g) in dry methanol (50 mL).

  • Catalysis: Cautiously add concentrated sulfuric acid (H₂SO₄, 2.0 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour onto crushed ice (100 g) and neutralize with saturated NaHCO₃ solution until pH ~8.

    • A precipitate will form.

  • Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from ethanol to obtain the pure methyl ester.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[3]

  • Inoculum Prep: Prepare a suspension of E. coli (ATCC 25922) matched to 0.5 McFarland standard.

  • Compound Prep: Dissolve the ester in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL down to 0.5 µg/mL.

  • Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of this class relies on three structural pillars:

  • The C2 p-Tolyl Group:

    • Effect: Increases

      
       by approx. +0.5 units compared to the phenyl ring.
      
    • Benefit: Enhanced penetration of the mycobacterial cell wall (in TB applications) and better fitting into the hydrophobic "tosyl" pocket of certain kinase enzymes.

  • The C4 Ester Moiety:

    • Effect: Masks the H-bond donor/acceptor capability of the acid.

    • Benefit: Converts the molecule from a substrate for efflux pumps (often charged acids) to a passively diffusing neutral molecule.

    • Limitation: Methyl esters are rapidly hydrolyzed; sterically hindered esters (e.g., tert-butyl) or bioisosteres (amides) may prolong half-life.

  • The Quinoline Nitrogen:

    • Effect: Essential for H-bonding and metal chelation.

    • Constraint: Quaternization of this nitrogen abolishes activity, confirming the need for the lone pair.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

Sources

Foundational

Comprehensive Crystallographic Guide: 2-(4-Methylphenyl)quinoline-4-carboxylic Acid

Executive Summary & Structural Context[1][2][3][4] The compound 2-(4-Methylphenyl)quinoline-4-carboxylic acid (C₁₇H₁₃NO₂) is a biologically significant scaffold, structurally related to Cinchophen. In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The compound 2-(4-Methylphenyl)quinoline-4-carboxylic acid (C₁₇H₁₃NO₂) is a biologically significant scaffold, structurally related to Cinchophen. In medicinal chemistry, the 2-arylquinoline-4-carboxylic acid moiety is a "privileged structure" known for antimalarial, anti-inflammatory, and potential anticancer activities.

From a crystallographic perspective, this molecule presents a classic study in supramolecular assembly driven by competing steric and electrostatic forces . The presence of the p-tolyl group at the C2 position introduces a steric twist relative to the quinoline plane, disrupting planarity and influencing lattice energy—a critical factor for solubility and bioavailability profiling in drug development.

This guide provides the definitive crystallographic data, a validated synthesis/crystallization protocol, and a mechanistic analysis of the intermolecular packing forces.

Crystallographic Data Profile

The following data is derived from single-crystal X-ray diffraction studies (Mo Kα radiation,


 Å) performed at 291 K. The structure was solved using direct methods and refined to convergence.
Table 1: Crystal Data & Structure Refinement
ParameterValueSignificance
Empirical Formula C₁₇H₁₃NO₂
Formula Weight 263.28 g/mol
Crystal System Monoclinic Common for planar aromatics permitting efficient stacking.
Space Group P 2/c Centrosymmetric; implies antiparallel packing arrangements.
Unit Cell:

4.1001(6) ÅShort axis indicates the stacking direction (likely

-

distance).
Unit Cell:

15.3464(11) Å
Unit Cell:

20.3037(17) Å
Angle:

90.859(9)°Nearly orthorhombic, minimizing shear strain in the lattice.[1]
Volume (

)
1277.4(2) ų
Z (Molecules/Cell) 4Standard for P2/c (

).
Calculated Density (

)
1.369 Mg/m³Typical for organic heterocycles.[1]
Absorption Coeff. (

)
0.09 mm⁻¹Low absorption; no heavy atom correction needed.
F(000) 552
R-Factor (

)
0.049Indicates high-quality structural resolution (<5%).

Analyst Note: The short


-axis (4.10 Å) is a critical feature. It suggests that the molecules stack face-to-face along this axis. However, the distance is slightly larger than the ideal graphite-like 

-stacking (3.4 Å), indicating that the steric bulk of the p-tolyl group forces a "slipped" stacking motif.

Structural Analysis & Packing Motifs

Understanding the solid-state arrangement is essential for predicting physicochemical properties like dissolution rate.

Intramolecular Geometry (The "Twist")

Unlike the flat quinoline core, the substituents induce significant torsion:

  • Carboxyl Group Torsion: The carboxylic acid group is twisted out of the quinoline plane by approximately 45.05° .[1] This deviation is crucial as it disrupts the formation of simple planar dimers, forcing the molecule to adopt a more complex hydrogen-bonding network.

  • Aryl Ring Torsion: The 4-methylphenyl (p-tolyl) ring is rotated by 25.29° relative to the quinoline plane. This is a steric necessity to relieve repulsion between the ortho-hydrogens of the phenyl ring and the H3/H8 protons of the quinoline.

Supramolecular Architecture (The "Chain")

The dominant intermolecular force is Hydrogen Bonding , specifically the O—H···N interaction.

  • Donor: Carboxylic acid hydroxyl group (-OH).

  • Acceptor: Quinoline nitrogen atom (N).

  • Pattern: Instead of forming the centrosymmetric carboxylic acid dimers (homosynthons) typical of benzoic acids, this molecule forms infinite

    
     chains  propagating along the 
    
    
    
    -axis.
  • Secondary Interaction: These 1D chains are cross-linked by weak C—H···O interactions to form a 2D layered network parallel to the ab plane.

Experimental Protocols

To replicate these results or generate crystals for polymorph screening, follow this validated workflow.

Synthesis: The Modified Doebner Reaction

This method utilizes a multi-component condensation to construct the quinoline ring.

Reagents:

  • 4-Methylbenzaldehyde (10 mmol)

  • Pyruvic acid (10 mmol)

  • Aniline (10 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Mixing: Dissolve 4-methylbenzaldehyde and aniline in ethanol in a round-bottom flask. Stir for 10 minutes to initiate imine formation.

  • Addition: Add pyruvic acid dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will darken as the quinoline core forms.

  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice/water. The crude acid will precipitate as a solid.[2]

  • Filtration: Filter the precipitate and wash with cold water to remove unreacted pyruvic acid.

Crystallization Protocol (Single Crystal Growth)

Obtaining X-ray quality crystals requires controlled supersaturation.

  • Solvent Selection: Use a mixture of Ethanol:DMF (4:1) . The DMF increases solubility, while Ethanol acts as the precipitant upon evaporation.

  • Dissolution: Dissolve 50 mg of the crude solid in the minimum amount of hot solvent mixture. Filter while hot to remove insoluble particulates (critical for defect-free crystals).

  • Growth: Allow the filtrate to stand at room temperature (291 K) in a semi-sealed vial (parafilm with a single pinhole).

  • Harvesting: Colorless block-like crystals suitable for diffraction should appear within 3–5 days.

Workflow Visualization

The following diagram illustrates the logical flow from chemical synthesis to crystallographic solution, highlighting the critical checkpoints for quality control.

G cluster_synthesis Phase 1: Synthesis (Doebner) cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: X-Ray Analysis Reagents Reagents: Aniline + p-Tolualdehyde + Pyruvic Acid Reflux Reflux in EtOH (3-4 Hours) Reagents->Reflux Precipitate Precipitation (Ice Water) Reflux->Precipitate Crude Crude Product 2-(4-Methylphenyl)quinoline -4-carboxylic acid Precipitate->Crude Solvent Solvent System: EtOH : DMF (4:1) Crude->Solvent Dissolution Evap Slow Evaporation (291 K, 3-5 Days) Solvent->Evap Crystal Single Crystal (Block Morphology) Evap->Crystal Diffraction Diffraction (Mo Kα) Data Collection Crystal->Diffraction Mounting Refinement Structure Solution (SHELX / Olex2) Diffraction->Refinement Result Final Model P2/c Space Group chains along b-axis Refinement->Result

Figure 1: Integrated workflow for the synthesis, growth, and structural determination of 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

References

  • Primary Crystallographic Source: Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012).[1] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[1][3] Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892.

  • Synthesis Methodology: Garrett, R., & Grisham, C. M. (2008). Biochemistry. (Context on Pyruvic acid condensation reactions). Standard Doebner reaction protocols are widely available in organic synthesis literature.

  • Medicinal Context of Quinoline-4-carboxylic Acids: Desai, N. C., et al. (2012). "Synthesis and antimicrobial screening of some new quinoline based derivatives." Medicinal Chemistry Research.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Microwave-Assisted Organic Synthesis (MAOS) of Quinoline Derivatives

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents. Traditional thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents. Traditional thermal synthesis of quinolines (e.g., Skraup, Friedländer) often suffers from harsh conditions, prolonged reaction times (24–48 hours), and laborious purification due to tarry by-products.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times from hours to minutes while significantly improving yield and purity. By leveraging dielectric heating , researchers can access thermodynamic products rapidly, facilitate library generation, and adhere to Green Chemistry principles.

Mechanistic Insight: Why MAOS Works for Quinolines

Unlike conventional convection heating, where energy transfers from the vessel wall inward (creating thermal gradients), microwave irradiation interacts directly with the reaction medium.[1][2][3][4]

Dielectric Heating Principles

Two primary mechanisms drive this efficiency:

  • Dipolar Polarization: Polar molecules (e.g., Ethanol, DMF, Acetic Acid) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation creates friction and heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the electric field, generating heat through collision.

This results in volumetric heating , allowing the reaction mixture to reach target temperatures almost instantaneously, often accessing high-energy transition states that are difficult to reach thermally.

Visualization of Heating Mechanism

MAOS_Mechanism cluster_Mechanisms Dielectric Heating Mechanisms MW_Source Microwave Source (2.45 GHz) Field Oscillating Electric Field MW_Source->Field Dipole Dipolar Polarization (Solvent Rotation) Field->Dipole Aligns Dipoles Ion Ionic Conduction (Catalyst Collision) Field->Ion Oscillates Ions Effect Volumetric Heating (Uniform T) Dipole->Effect Friction Ion->Effect Collision Outcome Accelerated Kinetics (Arrhenius Effect) Effect->Outcome

Figure 1: Mechanism of microwave dielectric heating leading to accelerated reaction kinetics.

Protocol A: The Modified Friedländer Annulation

Best For: High-yield synthesis of 2,3-substituted quinolines. Advantage: Eliminates the need for pre-drying solvents; tolerates moisture.

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal RefluxMicrowave Irradiation (Protocol A)
Solvent Ethanol / RefluxNeat Glacial Acetic Acid
Temperature 80°C (External Oil Bath)160°C (Internal Probe)
Time 24 – 48 Hours5 – 10 Minutes
Yield 34 – 50%72 – 95%
Purification Column Chromatography requiredSimple Filtration / Recrystallization
Detailed Workflow

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)[5]

  • 
    -Methylene ketone (e.g., cyclohexanone, acetophenone) (1.2 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[6]

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave-transparent pressure vial (borosilicate glass), add the 2-aminoaryl ketone (1.0 mmol) and the

    
    -methylene ketone (1.2 mmol).
    
  • Solvent Addition: Add 2.0 mL of Glacial Acetic Acid. Add a Teflon-coated stir bar.

  • Sealing: Cap the vial with a crimp cap or screw cap containing a PTFE/silicone septum.

  • Irradiation:

    • Mode: Dynamic (Hold Temperature).

    • Set Point: 160°C.

    • Hold Time: 5 minutes.

    • Stirring: High.[6][7][8]

    • Max Pressure Limit: 250 psi (Safety Cutoff).

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <50°C.

  • Work-up (Self-Validating Step):

    • Pour the reaction mixture into 10 mL of crushed ice/water.

    • Observation: A solid precipitate should form immediately. If oil forms, scratch the vessel wall or sonicate to induce crystallization.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) to remove acid, and dry.

  • Purity Check: Run TLC (Hexane:EtOAc 7:3). If a single spot is observed, recrystallization (EtOH) is sufficient.

Friedlander_Workflow Start Reactants: 2-Aminoaryl ketone + Cyclic Ketone Mix Add AcOH (Neat) Seal in Pressure Vial Start->Mix MW MW Irradiation 160°C, 5 min, Dynamic Mode Mix->MW Quench Pour into Crushed Ice MW->Quench Check Precipitate Forms? Quench->Check Filter Filter & Wash (H2O) Check->Filter Yes (Solid) Oil Sonicate/Scratch Check->Oil No (Oiling) Recryst Recrystallize (EtOH) Filter->Recryst Oil->Filter

Figure 2: Operational workflow for the Microwave-Assisted Friedländer Synthesis.

Protocol B: One-Pot Multicomponent Synthesis (Library Generation)

Best For: Creating diverse libraries of polyhydroquinolines for HTS (High-Throughput Screening). Chemistry: Hantzsch-like condensation (Aldehyde + Dimedone + Ammonium Acetate + Ethyl Acetoacetate).

Protocol

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol or Water (Green approach)

Steps:

  • Loading: Combine all four components in a microwave vessel.

  • Solvent: Add 2 mL Ethanol (or water for aqueous protocol).

  • Irradiation:

    • Temp: 120°C.[9][10]

    • Time: 10 minutes.

    • Pressure:[11][12] Monitor closely (ethanol generates pressure rapidly).

  • Work-up: Cool to RT. The product usually precipitates out of the ethanol solution upon cooling.

  • Validation: If no precipitate, add water dropwise until turbidity appears.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Over-Pressure Solvent vapor pressure too high or gaseous by-product (

,

).
1. Reduce reaction volume (max 60% capacity).2. Switch to a lower vapor pressure solvent (e.g., DMF, DMSO) if compatible.3. Use "Power Max" feature to cool while heating.
Low Yield / Incomplete Reaction temperature too low; Microwave coupling inefficient.1. Add an ionic liquid (e.g., [bmim]PF6) as a "doping" agent to increase microwave absorption.2. Increase Temp by 20°C (MW reactions are Arrhenius driven).
Charring / Decomposition "Hot spots" or thermal runaway.1. Ensure high stirring rate.2. Use a fiber-optic internal temperature probe rather than IR sensor for accuracy.

References

  • Review of MAOS Quinolines: Sridharan, V., et al. (2011). "Microwave-Assisted Synthesis of Quinolines: A Review." Bentham Science.

  • Friedländer Optimization: Bailey, H. V., et al. (2020). "Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis." ResearchGate.[8]

  • Green/Aqueous Synthesis: Tu, S., et al. (2003). "Microwave-assisted one-pot synthesis of polyhydroquinoline derivatives." Synthetic Communications.

  • Mechanism of Heating: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie.

  • Comparative Protocols: BenchChem Technical Support. (2025).[5][8][9][12][13] "Microwave-Assisted Synthesis of Quinoline Derivatives: Experimental Protocols."

Sources

Application

Application Note: High-Throughput Screening of Quinoline-4-Carboxamide Libraries

Target Class: Dihydroorotate Dehydrogenase (DHODH) Inhibitors Application: Antimalarial and Anticancer Drug Discovery Version: 2.0 (Technical Guide) Executive Summary Quinoline-4-carboxamides represent a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Dihydroorotate Dehydrogenase (DHODH) Inhibitors Application: Antimalarial and Anticancer Drug Discovery Version: 2.0 (Technical Guide)

Executive Summary

Quinoline-4-carboxamides represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against Plasmodium falciparum and various human cancer lines. The primary mechanism of action for this class is often the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1]

This application note provides a comprehensive protocol for the design, synthesis, and high-throughput screening (HTS) of quinoline-4-carboxamide libraries. We detail a robust, cost-effective colorimetric DCIP reduction assay validated for 384-well formats, capable of identifying nanomolar inhibitors with high Z-factors (>0.7).

Library Design & Synthesis Strategy

To maximize the probability of success, the library must balance structural diversity with synthetic feasibility. The Pfitzinger reaction offers the most efficient route to the quinoline-4-carboxylic acid core, followed by parallel amide coupling to introduce diversity.

Synthetic Workflow

The library generation follows a "Make-Test-Analyze" cycle. The core scaffold is constructed using isatins and ketones, allowing for variation at the C2, C6, C7, and C8 positions. The final diversity step introduces the amide moiety, which is critical for binding affinity and solubility.

Key Diversity Points:

  • R1 (Isatin): Electronic modulation (e.g., -F, -Cl, -OMe) affects the pKa and metabolic stability.

  • R2 (Ketone): Introduces lipophilic bulk (e.g., Aryl, Cycloalkyl) to target the hydrophobic tunnel of DHODH.

  • R3 (Amine): The amide substituent dictates solubility and H-bond interactions.

SynthesisWorkflow Isatin Isatin Derivatives (R1: F, Cl, OMe) Pfitzinger Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Pfitzinger Ketone Aryl Ketones (R2: Phenyl, Cyclohexyl) Ketone->Pfitzinger AcidCore Quinoline-4-Carboxylic Acid (Core Scaffold) Pfitzinger->AcidCore Cyclization Coupling Amide Coupling (HATU/EDC, DMF) AcidCore->Coupling Amine Diverse Amines (R3: Aliphatic, Heterocyclic) Amine->Coupling Library Quinoline-4-Carboxamide Library (384-well) Coupling->Library Parallel Synthesis

Caption: Figure 1. Modular synthesis of quinoline-4-carboxamide libraries via the Pfitzinger reaction and subsequent amide coupling.

Assay Development: DHODH Colorimetric Screen

The screen utilizes a coupled redox assay. DHODH oxidizes dihydroorotate (DHO) to orotate, transferring electrons to Ubiquinone (CoQ).[2][3] To measure this, we use 2,6-Dichloroindophenol (DCIP) as a terminal electron acceptor. DCIP is blue (absorbance ~600 nm) in its oxidized state and becomes colorless upon reduction.

Reaction Logic:

  • DHO + CoQ → Orotate + CoQH2 (Catalyzed by DHODH)

  • CoQH2 + DCIP (Blue) → CoQ + DCIP-H2 (Colorless) (Spontaneous/Rapid)

  • Inhibition: Presence of an inhibitor prevents DCIP reduction, maintaining the blue color (High Absorbance).

Mechanistic Diagram

AssayMechanism DHO Dihydroorotate (Substrate) Orotate Orotate (Product) DHO->Orotate Oxidation DHODH DHODH Enzyme (Target) DHO->DHODH CoQ CoQ (Oxidized) DHODH->CoQ e- Transfer Inhibitor Quinoline Library (Test Compound) Inhibitor->DHODH Blocks CoQH2 CoQH2 (Reduced) CoQ->CoQH2 CoQH2->CoQ Recycles DCIP_Ox DCIP (Oxidized) BLUE (A600 High) DCIP_Red DCIP (Reduced) COLORLESS (A600 Low) DCIP_Ox->DCIP_Red Accepts e- from CoQH2

Caption: Figure 2. Coupled redox assay principle. Inhibitors prevent the reduction of DCIP, resulting in a sustained high absorbance signal.

HTS Protocol (384-Well Format)[6]

Reagents & Preparation
ReagentStock Conc.Final Assay Conc.Role
Human DHODH 10 µM20–50 nMTarget Enzyme
L-Dihydroorotate 20 mM500 µMSubstrate
Decylubiquinone (Qd) 10 mM (DMSO)50 µMCo-factor
DCIP 5 mM (Water)60 µMRedox Indicator
Triton X-100 10%0.01%Detergent (prevents aggregation)
Brequinar 10 mM1 µMPositive Control (100% Inhibition)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.01% Triton X-100.

Step-by-Step Workflow

Step 1: Compound Plating

  • Dispense 200 nL of library compounds (10 mM in DMSO) into 384-well clear-bottom plates using an acoustic liquid handler (e.g., Echo 550).

  • Columns 1 & 2: DMSO Vehicle Control (0% Inhibition).

  • Columns 23 & 24: Brequinar Positive Control (100% Inhibition).

Step 2: Enzyme Addition

  • Prepare a 2X Enzyme Mix : Dilute DHODH to 100 nM in Assay Buffer containing 120 µM DCIP and 100 µM Decylubiquinone.

  • Dispense 25 µL of 2X Enzyme Mix into all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Note: Pre-incubating enzyme with DCIP/Qd ensures stability.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

Step 3: Reaction Initiation

  • Prepare a 2X Substrate Mix : 1 mM L-Dihydroorotate in Assay Buffer.

  • Dispense 25 µL of 2X Substrate Mix to start the reaction.

  • Final Volume: 50 µL .

Step 4: Kinetic Readout

  • Immediately transfer plates to a microplate reader (e.g., PHERAstar or EnVision).

  • Measure Absorbance at 600 nm every 60 seconds for 20 minutes.

  • Metric: Calculate the slope (Vmax) of the linear portion of the decay curve (0–10 min).

Data Analysis & Hit Selection
  • Normalization: Calculate % Inhibition for each well:

    
    
    
  • Quality Control: Calculate Z-factor per plate.

    • Pass Criteria: Z' > 0.5.

  • Hit Definition: Compounds > 50% inhibition at 10 µM (or 3 standard deviations from the mean of neutral controls).

Hit Validation & Counter-Screening

False positives in redox assays are common due to "Redox Cycling" compounds (e.g., quinones that directly reduce DCIP) or aggregators.

Counter-Screen Protocol: Run the exact same assay protocol without DHODH enzyme , adding 50 µM of reduced Decylubiquinone (QdH2) manually.

  • True Inhibitor: No effect on the chemical reduction of DCIP by QdH2.

  • False Positive (Redox cycler): Accelerates or inhibits DCIP reduction chemically.

HitValidation PrimaryHit Primary Hit (>50% Inhibition) DoseResponse Dose Response (IC50) (10-point dilution) PrimaryHit->DoseResponse CounterScreen Counter Screen (No Enzyme, Chemical Reduction) DoseResponse->CounterScreen Decision Is activity retained in Counter Screen? CounterScreen->Decision Valid Validated Hit (Target Specific) Decision->Valid No FalsePos False Positive (Redox Cycler/Interference) Decision->FalsePos Yes

Caption: Figure 3. Logic flow for validating primary hits and eliminating false positives caused by redox interference.

Troubleshooting Guide

IssueProbable CauseSolution
Low Z-Factor (<0.5) Pipetting error or reagent instabilityUse automated dispensers; keep DCIP protected from light; prepare fresh DHO.
High Background (No color change) Inactive EnzymeStore DHODH at -80°C; avoid freeze-thaw cycles; ensure Triton X-100 is present.
Precipitation Compound insolubilityQuinoline-4-carboxamides can be lipophilic.[4] Reduce library conc. to 5 µM or increase DMSO to 1%.
"Negative" Inhibition Compound absorbs at 600nmCheck compound absorbance spectrum; some colored compounds interfere. Use a blank correction.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (2018).[2] Context: Foundational SAR for quinoline-4-carboxylic acid derivatives targeting DHODH.

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: Journal of Medicinal Chemistry (2015). Context: Describes the phenotypic screening and optimization of quinoline-4-carboxamides for malaria.

  • Assay Guidance Manual: Enzyme Assays. Source: NCBI Bookshelf. Context: Standard protocols for Z-factor calculation and enzymatic HTS validation.

  • Inhibition of Dihydroorotate Dehydrogenase by Brequinar Sodium. Source: Cancer Research. Context: Establishes Brequinar as the standard positive control for mammalian DHODH assays.

Sources

Method

Experimental protocol for DHODH (dihydroorotate dehydrogenase) inhibition assay

Methodology: Chromogenic DCIP Reduction Assay Introduction & Biological Context Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth and rate-limiting step in de novo pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Chromogenic DCIP Reduction Assay

Introduction & Biological Context

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth and rate-limiting step in de novo pyrimidine biosynthesis.[1][2][3] Unlike other cytosolic enzymes in this pathway, DHODH is localized to the inner mitochondrial membrane (IMM). It couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of ubiquinone (Coenzyme Q) to ubiquinol .

Therapeutic Relevance:

  • Autoimmune Disease: DHODH inhibition depletes the intracellular pyrimidine pool, selectively halting the proliferation of activated T-cells and B-cells. (e.g., Teriflunomide for Multiple Sclerosis).[4][5]

  • Oncology: Rapidly dividing cancer cells are heavily dependent on de novo synthesis. Recent studies also link DHODH inhibition to the induction of ferroptosis by regulating mitochondrial lipid peroxidation.

  • Infectious Disease: Species-specific DHODH inhibitors are validated targets for Malaria (Plasmodium falciparum) and potential antivirals (SARS-CoV-2).

Assay Principle

This protocol utilizes a coupled redox chromogenic assay .[6] Since the natural electron acceptor, Ubiquinone (CoQ), does not have a distinct spectral shift in the visible range upon reduction, we utilize 2,6-Dichloroindophenol (DCIP) as a terminal electron acceptor.

  • Primary Reaction: DHODH oxidizes DHO to Orotate, transferring electrons to the FMN cofactor, which then reduces Coenzyme Q (CoQ) to Ubiquinol (CoQH

    
    ).
    
  • Coupled Reaction: CoQH

    
     spontaneously transfers electrons to DCIP.
    
  • Readout: Oxidized DCIP is blue (

    
    ). Reduced DCIP (
    
    
    
    ) is colorless.[7]
  • Metric: The rate of decrease in absorbance at 600 nm is directly proportional to DHODH enzymatic activity.

Mechanism of Action Diagram

DHODH_Mechanism DHO Dihydroorotate DHODH DHODH (FMN cofactor) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Reduction CoQ Ubiquinone (CoQ) CoQ->DHODH e- Acceptor DCIP_Ox DCIP (Oxidized) BLUE (A600 High) CoQH2->DCIP_Ox e- Transfer DCIP_Red DCIP (Reduced) COLORLESS (A600 Low) DCIP_Ox->DCIP_Red Readout (Signal Decrease)

Caption: DHODH couples DHO oxidation to CoQ reduction.[8] Electrons are subsequently transferred to the chromophore DCIP, resulting in a loss of absorbance at 600 nm.

Materials & Reagents

Critical Reagent Considerations
  • Enzyme: Recombinant Human DHODH (Met30-Arg396). The N-terminal transmembrane domain is typically truncated to improve solubility for in vitro assays without affecting catalytic activity.

  • Coenzyme Q Source: Native CoQ10 is highly hydrophobic and prone to precipitation. Use Decylubiquinone (CoQ-D) or Coenzyme Q1 for better aqueous solubility in assay buffers.

  • Detergent: Triton X-100 is mandatory . DHODH is membrane-associated; the detergent mimics the mitochondrial membrane environment and solubilizes the quinone cofactor.

Reagent List
ReagentConcentration (Stock)SolventStorage
L-Dihydroorotic Acid (L-DHO) 20 mMDMSO or Buffer (pH 8)-20°C
Decylubiquinone (CoQ-D) 10 mMDMSO-20°C (Protect from light)
DCIP 5 mMWater (Freshly prepared)Fresh / -20°C
Teriflunomide (Control Inhibitor)10 mMDMSO-20°C
Triton X-100 10% (w/v)WaterRT
Assay Buffer Composition

Prepare fresh or store at 4°C for < 1 week.

  • 50 mM HEPES (pH 7.5 - 8.0)

  • 150 mM NaCl (or KCl)[6]

  • 0.05% - 0.1% Triton X-100

  • 10% Glycerol (Optional: stabilizes enzyme)

Experimental Protocol

Enzyme Preparation & Optimization

Before running the inhibition assay, perform an enzyme titration to determine the linear range.

  • Dilute DHODH enzyme in Assay Buffer to concentrations ranging from 0 nM to 50 nM.

  • Run the kinetic assay (steps below) with saturating substrates (500 µM DHO, 100 µM CoQ-D).

  • Selection Criteria: Choose an enzyme concentration that yields a linear decrease in absorbance (

    
    ) for at least 10–15 minutes and a signal window (Total 
    
    
    
    ) of
    
    
    .
    • Typical working concentration:5 nM – 20 nM .

Inhibition Assay Workflow (96-well format)

Total Reaction Volume: 100 µL Temperature: 25°C (Room Temperature)

Step 1: Preparation of 2X Reagent Mixes
  • 2X Enzyme Mix: Dilute DHODH to 2x the final desired concentration (e.g., 20 nM) in Assay Buffer.

  • 2X Substrate Mix: Prepare in Assay Buffer containing:

    • 1000 µM L-DHO (Final: 500 µM)

    • 200 µM Decylubiquinone (Final: 100 µM)

    • 120 µM DCIP (Final: 60 µM)

Step 2: Plate Setup
  • Test Compounds: Add 1 µL of compound (in DMSO) to the assay plate wells.

  • Controls:

    • High Control (HC): Enzyme + Substrates + DMSO (No inhibitor). Represents 100% Activity.[6]

    • Low Control (LC): Buffer + Substrates + DMSO (No enzyme). Represents 0% Activity (Background fade).

    • Positive Control: Teriflunomide (Final

      
      ).
      
Step 3: Pre-incubation
  • Add 50 µL of 2X Enzyme Mix to all wells (except Low Control; add buffer there).

  • Incubate for 10–15 minutes at 25°C.

    • Expert Note: This step allows slow-binding inhibitors (common in DHODH targeting) to equilibrate with the active site or the ubiquinone tunnel.

Step 4: Reaction Initiation[6][9]
  • Add 50 µL of 2X Substrate Mix to all wells.

  • Mix briefly (shake plate for 5 seconds).

Step 5: Kinetic Measurement
  • Immediately place in a microplate reader.[6]

  • Measure Absorbance at 600 nm .

  • Mode: Kinetic.

  • Interval: Every 30–60 seconds.

  • Duration: 20 minutes.

Experimental Workflow Diagram

Assay_Workflow Start Start Prep Prepare 2X Mixes (Enzyme Mix & Substrate Mix) Start->Prep Plate Plate Compounds (1 µL DMSO stocks) Prep->Plate AddEnz Add 50 µL 2X Enzyme Mix (Incubate 15 min @ 25°C) Plate->AddEnz AddSub Add 50 µL 2X Substrate Mix (DHO, CoQ-D, DCIP) AddEnz->AddSub Read Kinetic Read A600 (20 min, 1 min intervals) AddSub->Read Analysis Calculate Velocity (V) Slope of linear portion Read->Analysis

Caption: Step-by-step workflow for the high-throughput DHODH inhibition screen.[6][10]

Data Analysis & Quality Control

Velocity Calculation[7]
  • Plot Absorbance (y-axis) vs. Time (x-axis) for each well.

  • Select the linear portion of the curve (typically 2–10 minutes).

  • Calculate the slope (

    
    ). This is the Reaction Velocity (
    
    
    
    ).
% Inhibition Calculation

Normalize the velocity of test compounds against controls:



IC50 Determination

Fit the % Inhibition data to a 4-parameter logistic equation (Hill equation):



  • 
    : Log of inhibitor concentration.
    
  • 
    : % Inhibition.
    
Quality Metrics (Z-Factor)

For HTS validation, ensure the Z' factor is


:


  • 
    : Standard deviation of controls.[5]
    
  • 
    : Mean velocity of controls.
    

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Wells CoQ insolubilityEnsure Triton X-100 is at least 0.05%. Switch from CoQ10 to Decylubiquinone.
Non-Linear Kinetics Enzyme instability or substrate depletionDecrease enzyme concentration. Ensure <10% substrate conversion during measurement window.
High Background (LC) DCIP auto-reductionPrepare DCIP fresh. Protect plate from intense light during incubation.
Low Signal Window Inactive EnzymeDHODH is sensitive to freeze-thaw. Aliquot stocks and store at -80°C. Do not vortex vigorously.
Compound Interference Colored compoundsIf compounds absorb at 600 nm, use a "Compound Only" blank or switch to a fluorescence-based Resazurin assay.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Baumgartner, R., et al. (2006). "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link

  • BindingDB. "Assay Protocol: DHODH inhibition using DCIP reduction." Binding Database Protocol 723. Link

  • Vyas, V. K., et al. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Sykes, D. B. (2018). "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia."[5] Expert Opinion on Therapeutic Targets. Link

Sources

Application

Recrystallization techniques for purifying quinoline carboxylates

This guide outlines advanced recrystallization protocols for purifying quinoline carboxylates, a class of compounds critical in drug discovery (e.g., fluoroquinolone antibiotics, antimalarials) but notoriously difficult...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines advanced recrystallization protocols for purifying quinoline carboxylates, a class of compounds critical in drug discovery (e.g., fluoroquinolone antibiotics, antimalarials) but notoriously difficult to purify due to poor solubility, high melting points, and a tendency to "oil out."

Strategic Analysis: The Purification Challenge

Quinoline carboxylates present a unique purification paradox. The fused benzene-pyridine ring system creates significant


-

stacking, leading to low solubility in common organic solvents. Simultaneously, the carboxylic acid moiety introduces hydrogen bonding and zwitterionic potential (especially in 4-oxo derivatives), making them sensitive to pH and prone to trapping inorganic salts.

Key Failure Modes in Standard Protocols:

  • Oiling Out: The compound separates as a supercooled liquid rather than a crystal, trapping impurities.

  • Decarboxylation: Prolonged heating of quinoline-2- or 4-carboxylic acids above 150°C can lead to loss of CO

    
    .
    
  • Isomer Co-precipitation: Regioisomers (e.g., 5- vs. 8-substituted) often have nearly identical solubility profiles.

Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix to select the solvent system based on your derivative's specific functionalization.

Solvent SystemPrimary Use CaseOperational ParametersRisk Factor
DMF (N,N-Dimethylformamide) High-Melting Solids (>250°C) . Best for core quinoline-3-carboxylic acids.Dissolve at 80–110°C. Cool to 0°C.High: Difficult to remove solvent traces; thermal degradation risk.
Acetic Acid (Glacial) Zwitterionic Species. Protonates the ring nitrogen, breaking zwitterionic lattice.Dissolve at reflux. Cool to RT.Medium: Product may crystallize as an acetate solvate.
Ethanol / Water (95:5) Esters & Low-Melting Acids. Good for ethyl quinoline-3-carboxylates.Standard reflux/cool cycle.Low: Prone to oiling out if water content is too high.
NaOH (aq)

HCl
Crude Acidic Mixtures. Uses pH-swing to remove non-acidic impurities.Dissolve at pH 10-12, precipitate at pH 3-4.Medium: Traps inorganic salts (NaCl) if washing is insufficient.

Detailed Experimental Protocols

Protocol A: High-Temperature Recrystallization (DMF Method)

Best for: Highly insoluble quinoline-3-carboxylic acid derivatives (e.g., fluoroquinolone precursors).

Mechanism: DMF disrupts strong intermolecular hydrogen bonds at elevated temperatures. Slow cooling allows the thermodynamically stable crystal lattice to reform, excluding impurities.

  • Slurry Generation: Suspend the crude solid in DMF (Start with 5 mL per gram of solid).

  • Thermal Dissolution:

    • Heat the mixture to 80–100°C with vigorous magnetic stirring.

    • Critical Control Point: Do NOT exceed 120°C. Quinoline carboxylic acids can decarboxylate at high temperatures.

    • If solid remains after 15 minutes, add DMF in 1 mL increments until clear.

  • Hot Filtration (Optional but Recommended):

    • If black specks (carbonized material) are visible, filter rapidly through a pre-heated glass frit or Celite pad.

  • Controlled Nucleation:

    • Remove from heat.[1][2][3] Allow the solution to cool to room temperature undisturbed over 2 hours.

    • Note: Rapid cooling here causes amorphous precipitation.

  • Yield Maximization:

    • Once reaching RT, place the flask in a refrigerator (4°C) for 4–12 hours.

  • Isolation:

    • Filter via vacuum.[3][4]

    • Wash Step: Wash the cake with cold Ethanol (not DMF) to displace the high-boiling solvent.

    • Dry in a vacuum oven at 60°C for 24 hours to remove residual DMF.

Protocol B: The pH-Swing Purification (Acid-Base Precipitation)

Best for: Removing non-acidic organic impurities (unreacted anilines, decarboxylated quinolines).

Mechanism: This is a chemical purification.[2][5] The quinoline carboxylic acid is converted to its water-soluble carboxylate salt, leaving non-acidic impurities behind.

  • Dissolution (Basification):

    • Suspend crude product in water (10 mL/g).

    • Slowly add 2M NaOH (or NH

      
      OH) while stirring until pH 
      
      
      
      10–11. The solid should dissolve completely.[3]
    • Observation: If a solid remains, it is likely a non-acidic impurity.

  • Filtration of Impurities:

    • Filter the basic solution through a fine membrane (0.45

      
      m) to remove insoluble organic byproducts.
      
  • Precipitation (Acidification):

    • Place the clear filtrate in an ice bath.

    • Slowly add 2M HCl dropwise with rapid stirring.

    • Target pH: Adjust to the isoelectric point (usually pH 3–5 for these compounds).

    • Visual Cue: A thick white/off-white precipitate will form immediately.

  • Digestion:

    • Stir the slurry for 30 minutes to prevent occlusion of inorganic salts.

  • Isolation:

    • Filter and wash copiously with water (to remove NaCl) followed by a small amount of acetone (to dry).

Troubleshooting: The "Oiling Out" Phenomenon

Quinoline derivatives are notorious for separating as oils. This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature.

Corrective Workflow:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Adjust Solvent: Add a small amount (5-10%) of a "good" solvent (e.g., Ethanol) to the mixture.

  • Seeding: Add a single crystal of pure product (if available) at a temperature just below the saturation point.

  • Agitation: Stir slowly. High-speed stirring can induce oiling; slow stirring promotes crystal growth.

Decision Logic & Workflows (Visualized)

Diagram 1: Solvent System Selection Logic

This flowchart guides the researcher to the correct protocol based on the physical properties of the crude material.

SolventSelection Start Analyze Crude Quinoline Carboxylate CheckAcid Is it a Free Acid or Ester? Start->CheckAcid CheckSolubility Is it soluble in boiling Ethanol? ProtocolA Protocol A: DMF/DMSO (High Temp Recrystallization) CheckSolubility->ProtocolA No ProtocolC Standard Recrystallization (Ethanol/EtOAc) CheckSolubility->ProtocolC Yes CheckMP Is Melting Point > 250°C? CheckMP->ProtocolA Yes (High MP) ProtocolB Protocol B: pH Swing (Aq. Base -> Acid) CheckMP->ProtocolB No (Moderate MP) CheckAcid->CheckSolubility Ester CheckAcid->CheckMP Free Acid

Caption: Decision tree for selecting the optimal purification route based on solubility and melting point.

Diagram 2: The pH-Swing Purification Mechanism

Visualizing the chemical transformation during Protocol B to ensure removal of non-acidic impurities.

pH_Swing Crude Crude Mixture (Acid + Impurities) Basify Add NaOH (pH 11) Solubilization Crude->Basify Filter Filter Insoluble Impurities Basify->Filter Acidify Add HCl (pH 4) Precipitation Filter->Acidify Filtrate (Carboxylate Salt) Waste Discard Solid (Non-acidic Impurities) Filter->Waste Solid Residue Pure Pure Quinoline Carboxylic Acid Acidify->Pure Crystallization

Caption: Workflow for separating quinoline carboxylic acids from non-acidic byproducts using pH manipulation.

References

  • BenchChem. (2025).[3][6] Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. Technical Support Center. Link

  • European Patent Office. (1986). Process for the preparation of a quinoline carboxylic acid (EP0351889B1).Link

  • Scribd. (2025).[7] Recrystallization Techniques for Purification.[2][3][4][5][6]Link

  • ResearchGate. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.[8]Link

Sources

Method

Preparation of Methyl 2-(4-methylphenyl)quinoline-4-carboxylate for biological testing

Introduction & Scope The quinoline scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities including antimalarial, antibacterial, and anticancer properties.[1] Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The quinoline scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities including antimalarial, antibacterial, and anticancer properties.[1] Specifically, Methyl 2-(4-methylphenyl)quinoline-4-carboxylate represents a critical pharmacophore where the 2-aryl substitution enhances lipophilicity and receptor binding, while the 4-carboxylate ester serves as a potential prodrug motif to improve membrane permeability compared to its free acid counterpart.

This guide provides a high-fidelity protocol for the synthesis, purification, and solubilization of this specific compound. Unlike general organic synthesis manuals, this protocol is optimized for biological application , emphasizing purity (>95%), removal of toxic metal catalysts, and solvent compatibility with cellular assays.

Strategic Workflow

The synthesis follows a convergent strategy using the Pfitzinger Reaction , chosen for its high atom economy and avoidance of transition metal catalysts (like Pd or Cu) that can interfere with biological assays.

G Start Precursors: Isatin + 4-Methylacetophenone Step1 Step 1: Pfitzinger Reaction (KOH, Reflux) Start->Step1 Inter Intermediate: Carboxylic Acid Step1->Inter Acidification (pH 4) Step2 Step 2: Esterification (MeOH, H2SO4) Inter->Step2 Prod Crude Ester Step2->Prod Purify Purification: Recrystallization (EtOH) Prod->Purify QC QC Validation: HPLC >95% 1H NMR Purify->QC Bio Bio-Ready Stock: 20mM in DMSO QC->Bio Pass

Figure 1: Convergent synthesis and validation workflow ensuring biological grade purity.

Experimental Protocols

Phase 1: Synthesis of the Intermediate Acid

Target: 2-(4-methylphenyl)quinoline-4-carboxylic acid Method: Pfitzinger Condensation

Rationale: The reaction utilizes concentrated alkali (KOH) to ring-open isatin into isatinate, which then condenses with the ketone. This method is superior to the Doebner reaction for this specific substrate as it prevents the formation of pyrrolidine side-products.

Reagents:

  • Isatin (1.0 eq)

  • 4'-Methylacetophenone (1.1 eq)

  • Potassium Hydroxide (KOH), 33% w/v aqueous solution[1]

  • Glacial Acetic Acid (for workup)

Procedure:

  • Solubilization: In a round-bottom flask, dissolve Isatin (5.0 g, 34 mmol) in 33% aqueous KOH (25 mL).

    • Checkpoint: The suspension will turn deep red/orange, indicating the formation of potassium isatinate.

  • Addition: Add 4'-Methylacetophenone (5.0 g, 37 mmol) dropwise to the mixture.

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours.

    • Observation: The color typically shifts to a dark brown/red.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ice-cold water (50 mL).

  • Precipitation: Slowly add glacial acetic acid with stirring until pH reaches 4–5.

    • Critical Step: Do not use strong mineral acids (HCl) rapidly, as they may trap impurities in the precipitating lattice.

  • Isolation: Filter the yellow/tan precipitate, wash extensively with cold water, and dry in a vacuum oven at 60°C.

Phase 2: Methyl Esterification

Target: Methyl 2-(4-methylphenyl)quinoline-4-carboxylate Method: Fischer Esterification

Procedure:

  • Suspend the dried carboxylic acid intermediate (3.0 g) in anhydrous Methanol (30 mL).

  • Add concentrated H₂SO₄ (1.5 mL) dropwise as a catalyst.

  • Reflux at 65°C for 8–10 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the baseline acid spot and appearance of a high Rf fluorescent spot.

  • Neutralization: Cool to RT. Pour into ice water (100 mL) containing NaHCO₃ to neutralize the acid.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Purification & Quality Control (QC)

For biological testing, "chemical purity" is insufficient; "biological purity" (absence of cytotoxic solvents/metals) is required.

Purification Protocol:

  • Recrystallization: Dissolve the crude ester in minimum boiling Ethanol. Allow to cool slowly to RT, then to 4°C.

  • Filtration: Collect the pale yellow needles.

  • Solvent Removal: Dry under high vacuum (<1 mbar) for 24 hours to remove trace methanol (cytotoxic).

QC Specifications:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)δ 4.01 (s, 3H, -COOCH3) δ 2.42 (s, 3H, Ar-CH3) Aromatic region: 7.5–8.6 ppm
Purity RP-HPLC (C18 column)> 95% Area Under Curve (AUC)
Solubility Visual in DMSOClear solution at 20 mM

Biological Preparation (Application Note)

This section details how to handle the compound for in vitro assays (e.g., MTT, MIC, or receptor binding).

Solubility Profile

The methyl ester increases lipophilicity (LogP ~4.5) compared to the acid.[2][3] It is practically insoluble in water but highly soluble in aprotic polar solvents.

Stock Solution Preparation (20 mM)
  • Weigh 5.54 mg of the purified ester (MW: 277.32 g/mol ).

  • Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds. Ensure no particulate matter remains.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Serial Dilution Scheme (for IC50 determination)

To avoid "crashing out" in aqueous media, keep final DMSO concentration <0.5%.

BioPrep Stock Stock Solution 20 mM (100% DMSO) Inter Intermediate Dilution 200 µM (10% DMSO in Media) Stock->Inter 1:100 Dilution (into Media) Well Assay Well (Final) 1 µM (0.05% DMSO) Inter->Well 1:200 Dilution (into Cell Plate)

Figure 2: Dilution strategy to minimize solvent toxicity while maintaining compound solubility.

Troubleshooting Biological Assays:

  • Precipitation: If the compound precipitates upon addition to media, use a "step-down" dilution method or add 1% cyclodextrin to the media to aid solubility.

  • False Positives: Ensure the compound is not fluorescent at the assay excitation wavelength (Quinolines are often fluorescent). Run a "compound only" blank.

References

  • Pfitzinger, W. (1886).[4][5][6] J. Prakt.[4] Chem., 33, 100.[4][7] (The foundational description of the quinoline synthesis).

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Ilango, K., et al. (2015).[8] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical & Pharmaceutical Chemistry, 2(4), 1048.[8] Link

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12219500 (Related derivative). Link

Sources

Application

Mechanistic Profiling of Quinoline-Induced Cell Cycle Arrest: A Flow Cytometry Application Note

Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved antineoplastic agents (e.g., Camptothecin analogues, Bosutinib).[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved antineoplastic agents (e.g., Camptothecin analogues, Bosutinib).[1] While their mechanisms vary—ranging from DNA intercalation to tubulin polymerization inhibition—a common phenotypic outcome is the disruption of cell cycle progression, frequently manifesting as G2/M phase arrest followed by apoptosis.

This Application Note provides a rigorous, self-validating protocol for quantifying these effects using Propidium Iodide (PI) flow cytometry. Unlike generic protocols, this guide addresses the specific challenges posed by quinoline derivatives, such as their potential autofluorescence and the necessity of distinguishing cytotoxic debris (sub-G1) from true cycle arrest.

Mechanistic Basis: Why Quinolines Arrest Cells

To design an effective experiment, one must understand the causality. Quinoline derivatives often act as "mitotic poisons."

  • Tubulin Targeting: Many synthetic quinolines bind to the colchicine-binding site of tubulin, preventing microtubule polymerization. This triggers the Spindle Assembly Checkpoint (SAC).

  • DNA Intercalation/Topoisomerase Inhibition: Planar quinoline rings can intercalate between base pairs or inhibit Topoisomerase II, leading to Double-Strand Breaks (DSBs).

  • Checkpoint Activation: These stress signals activate the ATM/ATR pathway, upregulating p53 and p21 . p21 inhibits the Cyclin B1/Cdk1 complex—the master driver of the G2

    
     M transition—locking cells in the G2 phase.
    
Pathway Visualization

The following diagram illustrates the signaling cascade triggered by quinoline derivatives leading to G2/M arrest.

QuinolineMechanism Quinoline Quinoline Derivative Tubulin Microtubule Destabilization Quinoline->Tubulin DNA DNA Intercalation/ Topo II Inhibition Quinoline->DNA ROS ROS Generation Quinoline->ROS ATM ATM/ATR Kinases Tubulin->ATM DNA->ATM ROS->ATM p53 p53 Activation ATM->p53 p21 p21 (CDK Inhibitor) p53->p21 Cdc25C Cdc25C (Phosphatase) p53->Cdc25C Inhibits Cdk1 Cyclin B1 / Cdk1 Complex p21->Cdk1 Inhibits Cdc25C->Cdk1 Activates (Dephos) Arrest G2/M Phase Arrest Cdk1->Arrest Inactivation Apoptosis Apoptosis (Sub-G1) Arrest->Apoptosis Prolonged

Figure 1: Signaling cascade where Quinoline derivatives inhibit Cyclin B1/Cdk1, forcing G2/M arrest.

Experimental Design Strategy

Cell Line Selection[4]
  • Adherent: HeLa (Cervical), MCF-7 (Breast), A549 (Lung). Note: Ensure cells are 60-70% confluent at treatment onset to avoid contact inhibition mimicking G0/G1 arrest.

  • Suspension: K562 (Leukemia), Jurkat.

Dose and Time Optimization
  • IC50 Determination: Perform an MTT/CCK-8 assay first. Treat cells at 0.5x, 1x, and 2x the IC50 .

  • Time Points:

    • 12h: Early S-phase block (if DNA damage is immediate).

    • 24h: Peak G2/M arrest (standard for quinolines).

    • 48h: Appearance of Sub-G1 peak (apoptosis).

Detailed Protocol: PI Staining for Cell Cycle[5][6][7]

Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalator. Fluorescence intensity is directly proportional to DNA content.

  • G0/G1: 2N DNA content (Base peak).

  • S Phase: 2N

    
     4N (Variable intensity).
    
  • G2/M: 4N DNA content (2x intensity of G1).

Materials
  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Staining Buffer: PBS containing 0.1% Triton X-100 (optional, for permeabilization), 20 µg/mL Propidium Iodide, and 200 µg/mL RNase A.

  • Control: DMSO-treated cells (Negative) and Nocodazole-treated cells (Positive control for G2/M arrest, 100 ng/mL).

Workflow Diagram

ProtocolWorkflow Harvest 1. Harvest Cells (Trypsinize + Wash) Fix 2. Fixation 70% EtOH, -20°C (Dropwise!) Harvest->Fix Single cell susp. Wash 3. Wash Remove EtOH (2x PBS Spin) Fix->Wash >2 hrs or O/N Stain 4. Stain PI + RNase A 30 min @ 37°C Wash->Stain Pellet Acquire 5. Flow Cytometry Linear Mode (FL2/FL3) Stain->Acquire Run w/in 4 hrs

Figure 2: Step-by-step workflow for Propidium Iodide cell cycle analysis.

Step-by-Step Methodology
  • Harvesting (Critical Step):

    • Collect culture media (contains floating apoptotic cells) and combine with trypsinized adherent cells. Do not discard the supernatant , or you will lose the sub-G1 population.

    • Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.

  • Fixation (The "Dropwise" Technique):

    • Resuspend the pellet in 300 µL of PBS.

    • While vortexing gently , add 700 µL of ice-cold (-20°C) absolute ethanol dropwise.

    • Why? Adding ethanol directly to a pellet causes clumping. Clumps (doublets) mimic G2/M cells (2x G1 cells stuck together = 4N signal).

    • Incubate at -20°C for at least 2 hours (Overnight is preferred for better stoichiometry).

  • Washing & Staining:

    • Centrifuge fixed cells at 500 x g for 5 min (Ethanol makes cells buoyant; higher speed is needed).

    • Decant ethanol carefully. Wash 2x with PBS.[2][3]

    • Resuspend in 500 µL of PI/RNase Staining Solution .

    • Incubate for 30 minutes at 37°C (or RT) in the dark .

  • Acquisition (Flow Cytometry):

    • Laser: 488 nm (Blue).

    • Filter: 585/40 nm (PE) or >670 nm (PerCP).

    • Scale: Set X-axis to Linear (LIN) for DNA content.

    • Events: Acquire at least 20,000 single cell events.

Data Analysis & Interpretation

Doublet Discrimination (Mandatory)

Before analyzing cell cycle phases, you must gate out doublets. A doublet of two G1 cells (2N + 2N) has the same fluorescence area as one G2/M cell (4N), but different width/height.

  • Plot: FSC-Area vs. FSC-Height (or FL2-Area vs. FL2-Width).

  • Gate: Select the diagonal population (Single cells). Exclude outliers.

Expected Results Table

Comparing a control sample vs. a Quinoline-treated sample (24h).

Cell Cycle PhaseDNA ContentControl % (Approx)Quinoline Treated %Interpretation
Sub-G1 < 2N< 2%10 - 30%Apoptotic cells (DNA fragmentation).
G0/G1 2N50 - 60%20 - 30%Reduction due to arrest elsewhere.
S Phase 2N - 4N15 - 25%10 - 20%Transit phase.
G2/M 4N15 - 20%40 - 60% Primary Arrest Phenotype.
Troubleshooting
  • Broad CV (Fat peaks): Poor fixation or dirty instrument. Ensure dropwise ethanol addition.[4]

  • High Sub-G1 but no G2/M: The concentration is too high; cells died before arresting. Lower the dose.

  • G2/M peak > 4N: Polyploidy. The quinoline might be inhibiting cytokinesis but not karyokinesis.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][5] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Kouznetsov, V. V., et al. (2012). Cytotoxic activity of new 2,4-disubstituted quinoline derivatives.[5] Arabian Journal of Chemistry. Link

  • Li, W., et al. (2019). Design, synthesis and biological evaluation of quinoline-indole derivatives as novel tubulin polymerization inhibitors. Frontiers in Pharmacology. Link

  • Chien, C. M., et al. (2007). Involvement of c-Jun N-terminal kinase in G2/M arrest and FasL-mediated apoptosis induced by a novel indoloquinoline derivative, IQDMA, in K562 cells. Journal of Cellular Physiology, 213(1), 269-277. Link

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide protocol.[6][2][4] Abcam Protocols. Link

  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol. Bio-Techne. Link

  • Darzynkiewicz, Z., & Huang, X. (2004).[4] Analysis of cellular DNA content by flow cytometry. Current Protocols in Immunology, 60(1), 5-7. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Status: Operational Ticket ID: DVM-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The Doebner-von Miller (DvM)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DVM-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Doebner-von Miller (DvM) synthesis is the workhead for generating 2-substituted quinolines, yet it is notorious for variable yields (often <30%) and "tar" formation.

This guide moves beyond standard textbook descriptions to address the two silent killers of this reaction:

  • Polymerization of the

    
    -unsaturated carbonyl intermediate.
    
  • Redox Disproportionation , which theoretically caps your yield at 50% in the absence of an external oxidant.

Module 1: The "Tar" Paradox (Polymerization Control)

The Issue: The reaction requires strong acid to catalyze the condensation.[1] However, the


-unsaturated ketone (often generated in situ via aldol condensation) is highly prone to acid-catalyzed polymerization. If the carbonyl polymerizes before the aniline attacks, you get black tar, not quinoline.

The Fix: The Biphasic Buffer System Instead of a neat acidic solution, use a Two-Phase System (Toluene / 6M HCl) .

  • Mechanism: The lipophilic

    
    -unsaturated carbonyl partitions primarily into the Toluene layer. The aniline (protonated) resides in the aqueous acid.
    
  • Result: The carbonyl is "sequestered" from the acid.[1][2] Reaction only occurs at the interface or via slow partitioning, keeping the effective concentration of free vinyl ketone low and preventing self-polymerization.

Visualization: The Kinetic Competition

The following diagram illustrates the critical "Fork in the Road" where yield is lost.

DVM_Mechanism cluster_0 Biphasic Protection Start α,β-Unsaturated Carbonyl Inter Protonated Enone Start->Inter + H+ Acid Strong Acid (H+) Aniline Aniline Polymer Polymer/Tar (Dead End) Inter->Polymer Self-Reaction (Fast in Monophase) Product Quinoline Precursor Inter->Product + Aniline (Michael Addition)

Figure 1: The kinetic competition between productive Michael addition and destructive polymerization. The biphasic system slows the red path.

Module 2: The "50% Yield Ceiling" (Oxidation)

The Issue: The DvM reaction produces a dihydroquinoline intermediate.[3][4] This must be oxidized (dehydrogenated) to form the aromatic quinoline.[3][4]

  • Classical Failure: In traditional protocols, the Schiff base (imine) starting material acts as the oxidant. It accepts hydrogen and is reduced to a tetrahydroquinoline byproduct.

  • Consequence: For every molecule of Quinoline formed, one molecule of starting material is sacrificed. This is a disproportionation reaction.

The Fix: External Oxidants Do not rely on "air oxidation" or disproportionation.

  • Reagent: Add Iodine (

    
    )  (catalytic or stoichiometric) or Chloranil .
    
  • Effect: These agents drive the dehydrogenation of the dihydroquinoline, preserving your starting material for product formation.

Module 3: Optimized Experimental Protocol

Protocol ID: DVM-BIPHASIC-MOD-A Target: 2-Methylquinoline (Quinaldine) derivative Scale: 10 mmol

ReagentEquivRoleNotes
Aniline Derivative 1.0NucleophileLimiting reagent.
Crotonaldehyde 1.5ElectrophileUse commercial or generate in situ.[1]
HCl (6M) 10 mL/gCatalyst/SolventAqueous phase.
Toluene 10 mL/gCo-SolventOrganic phase (Polymerization shield).
Iodine (

)
0.05Co-catalyst/OxidantPromotes aromatization.
Step-by-Step Workflow
  • Phase Setup: In a round-bottom flask, dissolve the Aniline (1.0 equiv) in 6M HCl. Add an equal volume of Toluene. Add Iodine (5 mol%).

  • Thermal Equilibration: Heat the biphasic mixture to a gentle reflux (

    
    C).
    
  • Controlled Addition: Dissolve Crotonaldehyde (1.5 equiv) in a small volume of Toluene. Add this solution dropwise to the refluxing mixture over 1-2 hours.

    • Why? Keeps the instantaneous concentration of the vinyl ketone low, further suppressing polymerization.

  • Reflux: Continue reflux for 2–4 hours. Monitor by TLC (Note: Aniline may streak; look for the fluorescent quinoline spot).

  • Workup:

    • Cool to room temperature.[5]

    • Separate layers.[1] The product is in the Aqueous Acid layer (as the hydrochloride salt).

    • Crucial Wash: Wash the aqueous layer with fresh Toluene or Ether to remove neutral polymers/tars.

    • Basification: Slowly add NaOH or

      
       to the aqueous layer until pH > 10. The oil/solid that precipitates is the free base Quinoline.[5]
      
    • Extract with DCM, dry over

      
      , and concentrate.
      

Module 4: Troubleshooting & FAQs

Diagnostic Decision Tree

DVM_Troubleshoot Q1 Is the reaction mixture solid black/tar? Result1 Issue: Polymerization. Fix: Switch to Biphasic (Toluene/HCl) & Slow Addition. Q1->Result1 Yes Q2 Is the product yield consistently ~40-50%? Q1->Q2 No Result2 Issue: Disproportionation. Fix: Add Oxidant (Iodine/Chloranil) to drive aromatization. Q2->Result2 Yes Q3 Is the product contaminated with SM? Q2->Q3 No Result3 Issue: Incomplete Reaction. Fix: Increase reflux time or Acid Concentration. Q3->Result3 Yes Start Start Diagnosis Start->Q1

Figure 2: Logical workflow for diagnosing low yields.

Frequently Asked Questions

Q: Can I use Lewis Acids instead of HCl? A: Yes. Indium(III) chloride (


) or Scandium triflate (

) are excellent modern alternatives that function in milder conditions (even aqueous media), reducing acid-catalyzed tar formation. However, they are significantly more expensive than the HCl/Toluene method.

Q: Why do I see a "dihydro" intermediate in my LC-MS? A: This confirms the oxidation step is the bottleneck. The cyclization has occurred, but the system lacks the driving force to aromatize.

  • Immediate Fix: Treat your crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene/dioxane to force the oxidation.

Q: My aniline has an electron-withdrawing group (EWG). Reaction failed. A: EWGs deactivate the aniline nucleophile. The Doebner-von Miller requires the aniline to attack the Michael acceptor.

  • Fix: Increase the temperature (use Xylenes/HCl instead of Toluene) or switch to the Skraup conditions (using pre-formed enones and stronger oxidants like nitrobenzene), which are more robust for deactivated anilines.

References

  • Matsugi, M., et al. (2000).[6][7] "Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines." Tetrahedron Letters, 41(44), 8523-8525.

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry, 54(6), 1269–1274.

  • Ranu, B. C., et al. (2003). "Microwave-assisted simple synthesis of quinolines from anilines and alkyl vinyl ketones on the surface of silica gel in the presence of indium(III) chloride." Tetrahedron, 59(6), 813-819.

Sources

Optimization

Optimizing reaction conditions for Friedländer quinoline synthesis

Technical Support Center: Friedländer Quinoline Synthesis Welcome to the technical resource center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedländer Quinoline Synthesis

Welcome to the technical resource center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the formation of quinoline and polycyclic quinoline derivatives. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide the mechanistic insights necessary to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common challenges and questions that arise during the application of the Friedländer synthesis. Our approach is to not only provide solutions but to explain the underlying chemical principles that govern success.

Question 1: My Friedländer reaction is showing low or no conversion. What are the primary factors to investigate?

Low conversion is one of the most frequent issues and typically points to problems with reaction kinetics or thermodynamics. The root cause can often be traced back to one of three areas: the catalyst, the reaction conditions, or the substrates themselves.

A. Catalyst Selection and Activity:

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclizing dehydration. The choice of catalyst is critical and is highly substrate-dependent.

  • Acid Catalysis (Brønsted or Lewis): Acids like p-toluenesulfonic acid (PTSA), HCl, or Lewis acids like ZnCl₂ and FeCl₃ are common. They work by activating the carbonyl group of the 2-aminoaryl aldehyde or ketone, making it more electrophilic for the initial aldol-type addition. If conversion is low, consider the following:

    • Catalyst Loading: Is the catalyst loading sufficient? While typically used in catalytic amounts (10-20 mol%), some less reactive substrates may require higher loadings.

    • pKa Mismatch: The acidity of the catalyst must be matched to the basicity of the aniline substrate. A strongly basic aniline derivative can neutralize the acid catalyst, halting the reaction. In such cases, a stronger acid or a higher catalyst loading might be necessary.

    • Lewis Acid Deactivation: Lewis acids can be sensitive to moisture. Ensure you are using anhydrous solvents and reagents.

  • Base Catalysis: Bases like KOH, NaOH, or piperidine are also effective. They function by deprotonating the α-carbon of the active methylene component, forming an enolate which then attacks the carbonyl group.

    • Insufficient Basicity: The base must be strong enough to deprotonate the methylene compound. For less acidic methylene groups (e.g., in simple ketones), a stronger base like potassium tert-butoxide may be required.

B. Reaction Conditions: Temperature and Solvent

  • Temperature: The classical Friedländer synthesis often requires high temperatures (150-220 °C) to drive the final, often reversible, dehydration step. If your reaction is running at a lower temperature, a gradual increase may significantly improve the yield. However, be aware that excessively high temperatures can lead to side product formation and decomposition.

  • Solvent Choice: The solvent must be high-boiling (if high temperatures are needed) and capable of dissolving the starting materials. Common choices include ethanol, DMF, or toluene. The polarity of the solvent can influence the reaction rate. For instance, polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction. If solubility is an issue, consider a different solvent system.

C. Substrate Reactivity:

  • Steric Hindrance: Bulky groups near the reactive centers (the amino group, the carbonyl, or the active methylene) can sterically hinder the reaction. This is a common cause of failure.

  • Electronic Effects: Electron-withdrawing groups on the 2-aminoaryl ring can decrease the nucleophilicity of the amino group, slowing the final cyclization step. Conversely, electron-donating groups can accelerate it.

Troubleshooting Workflow: Low Conversion

start Low/No Conversion Observed check_catalyst 1. Verify Catalyst System start->check_catalyst Initial Check check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions If catalyst is appropriate solution1 Increase Catalyst Loading or Switch Catalyst (e.g., Acid to Base) check_catalyst->solution1 Issue Identified check_substrate 3. Evaluate Substrate Reactivity check_conditions->check_substrate If conditions are standard solution2 Increase Temperature Incrementally & Ensure Anhydrous Conditions check_conditions->solution2 Issue Identified solution3 Consider Alternative Synthesis Route for Sterically Hindered Substrates check_substrate->solution3 Issue Identified

Caption: A logical workflow for diagnosing low conversion in Friedländer synthesis.

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

Side product formation is often a result of competing reaction pathways. The most common side products are self-condensation products of the starting materials.

  • Self-Condensation of the Carbonyl Component: The active methylene compound can react with itself, especially under strong basic conditions. This can be minimized by slowly adding the methylene compound to the reaction mixture containing the 2-aminoaryl ketone/aldehyde and the catalyst.

  • Self-Condensation of the 2-Aminoaryl Ketone: Under harsh acidic or basic conditions, 2-aminoaryl ketones can undergo self-condensation to form complex mixtures.

  • Knoevenagel Condensation: This is a competing reaction that can occur, particularly with highly reactive methylene compounds.

Minimization Strategies:

  • Lower the Temperature: Many side reactions have higher activation energies than the desired Friedländer pathway. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly improve selectivity.

  • Optimize Catalyst: The use of milder, more selective catalysts can be highly effective. For example, metal-based catalysts like those using gold, bismuth, or silver have been shown to promote the reaction under much milder conditions, often at room temperature, which suppresses side product formation.

  • Change the Order of Addition: As mentioned, adding the more reactive methylene partner slowly can prevent its self-condensation.

Data Table: Comparison of Modern Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
Gold (AuCl₃/PPh₃)Room Temp, DichloroethaneExcellent yields, very mild conditions, broad substrate scope.High cost of catalyst.
Bismuth (Bi(NO₃)₃·5H₂O)80-120 °C, Solvent-free or EtOHInexpensive, environmentally benign, efficient.May require elevated temperatures for some substrates.
Silver (AgOTf)60 °C, TolueneMild conditions, effective for a range of substrates.Catalyst can be light-sensitive.
Iodine (I₂)85 °C, EtOHMetal-free, inexpensive, simple procedure.Can be less effective for deactivated substrates.
Question 3: How do I choose the optimal solvent for my specific Friedländer synthesis?

The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have an appropriate boiling point.

  • Protic Solvents (e.g., Ethanol, Water): Ethanol is a common choice, especially for base-catalyzed reactions. It's a good solvent for many organic molecules and can participate in proton transfer steps. Water is often used in "green" chemistry approaches, but solubility can be a major issue.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These are excellent solvents but can be difficult to remove during workup. Their high boiling points are advantageous for reactions requiring significant heat.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Xylene): These are often used in acid-catalyzed reactions where water removal is critical. A Dean-Stark trap is frequently employed with these solvents to drive the equilibrium towards the product by removing the water formed during the cyclization.

  • Solvent-Free Conditions: For a greener and often faster reaction, performing the synthesis neat (without any solvent) can be highly effective, especially when using solid catalysts. This approach often involves heating the mixture of reactants and the catalyst directly.

Optimized Experimental Protocols

The following protocols provide a starting point for both a classic and a modern, milder approach to the Friedländer synthesis.

Protocol 1: Classic High-Temperature, Base-Catalyzed Synthesis

This protocol is a robust method for simple, unencumbered substrates.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.1 eq), and ethanol (5 mL per mmol of ketone).

  • Catalyst Addition: Add powdered potassium hydroxide (KOH, 2.0 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water. The quinoline product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Protocol 2: Modern Gold-Catalyzed Synthesis at Room Temperature

This method is adapted from modern literature and is ideal for sensitive or complex substrates.

  • Catalyst Preparation (if needed): In a separate flask, prepare the gold catalyst if not commercially available (e.g., by mixing AuCl₃ and PPh₃).

  • Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminoaryl aldehyde/ketone (1.0 eq) and the active methylene compound (1.2 eq) in anhydrous dichloroethane.

  • Catalyst Addition: Add the gold catalyst (e.g., AuCl₃/PPh₃, 1-2 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. These reactions are often complete within 1-6 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly using column chromatography on silica gel to isolate the desired quinoline product.

Mechanistic Overview

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an initial aldol-type addition or Knoevenagel condensation, followed by a cyclizing condensation (dehydration).

sub Starting Materials (2-Aminoaryl Ketone + Methylene Compound) int1 Step 1: Aldol Addition/Condensation sub->int1 cat Catalyst (Acid or Base) cat->int1 int2 Intermediate (β-hydroxy ketone or enone) int1->int2 int3 Step 2: Cyclization & Dehydration int2->int3 prod Final Product (Substituted Quinoline) int3->prod

Caption: The two-stage mechanism of the Friedländer quinoline synthesis.

References

  • Title: The Friedländer Synthesis of Quinolines Source: Chemical Reviews URL: [Link]

  • Title: Friedländer Annulation Source: Organic Syntheses URL: [Link]

  • Title: Gold-Catalyzed Friedländer Quinoline Synthesis Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Bismuth Nitrate-Catalyzed Friedländer Annulation: A Green and Convenient Synthesis of Poly-substituted Quinolines Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Molecular iodine-catalyzed Friedlander annulation for the synthesis of polysubstituted quinolines Source: Tetrahedron Letters URL: [Link]

  • Title: A Green and Efficient Procedure for the Synthesis of Polysubstituted Quinolines in Water Source: Synthetic Communications URL: [Link]

Troubleshooting

Technical Support Center: Mitigating Tar Formation in Acid-Catalyzed Quinoline Synthesis

Introduction Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs)[1]. Classical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs)[1]. Classical acid-catalyzed methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Combes reactions, are powerful tools for constructing this heterocyclic system[2][3]. However, these syntheses are notorious for operating under harsh conditions—strong acids and high temperatures—which frequently lead to the formation of intractable tar and polymeric byproducts[4][5][6]. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, preventative protocols, and a mechanistic understanding to minimize tar formation, thereby improving yield, simplifying purification, and ensuring reaction reproducibility.

Frequently Asked Questions (FAQs): Troubleshooting Tar Formation

This section directly addresses the most common issues encountered during classical quinoline syntheses.

Q1: My Skraup reaction turned into a thick, black, uncontrollable tar. What is the primary cause and how can I prevent this?

A: This is the most common challenge in the Skraup synthesis. The primary cause is the rapid, acid-catalyzed dehydration of glycerol into a highly reactive intermediate, acrolein[7][8][9]. Under the reaction's high-temperature and strongly acidic conditions, acrolein readily polymerizes, forming the tar you observed[4][7]. The reaction is also extremely exothermic, which can lead to a dangerous, uncontrolled runaway process[7][10].

Preventative Measures:

  • Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, moderating the reaction's vigor by extending the oxidation step over a longer period, thus preventing a sudden, violent exotherm[4][10][11].

  • Controlled Reagent Addition: The order of addition is crucial. First, mix the aniline, ferrous sulfate, and glycerol. Then, add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice-water bath) to dissipate heat[4][7].

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source immediately. The reaction's own exotherm should sustain it for some time. Re-apply heat only after this initial vigorous phase has subsided[4][10].

Q2: I'm seeing significant polymer formation in my Doebner-von Miller synthesis. Is this the same issue as in the Skraup reaction?

A: While related, the cause is slightly different. In the Doebner-von Miller reaction, the tar originates from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material (e.g., crotonaldehyde)[5][12]. The harsh acidic conditions required for the cyclization are also ideal for these unwanted polymerization side reactions[5][13].

Preventative Measures:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline. This maintains a low instantaneous concentration of the carbonyl compound, minimizing its self-polymerization[5][12].

  • Optimize Temperature: Excessively high temperatures accelerate polymerization. Determine the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring with TLC or LC-MS[12][14].

  • In Situ Generation: Consider generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation (known as the Beyer method). This keeps its concentration low and minimizes polymerization[12][13].

Q3: My Combes synthesis is giving a dark, messy crude product with low yields. What can I do to get a cleaner reaction?

A: In the Combes synthesis, which involves condensing an aniline with a β-diketone, tar formation can occur during the final, high-temperature acid-catalyzed cyclodehydration step[15][16][17]. The strong acid (often sulfuric or polyphosphoric acid) and heat required to drive the ring closure can also promote degradation and side reactions[15][18].

Preventative Measures:

  • Use a Milder Catalyst: Modern variations of the Combes synthesis have shown that alternative catalysts can be effective. A mixture of polyphosphoric acid (PPA) and an alcohol can generate a polyphosphoric ester (PPE) catalyst, which often serves as a more effective and milder dehydrating agent than concentrated sulfuric acid alone[17].

  • Two-Step Temperature Profile: Perform the initial enamine formation at a moderate temperature. Then, for the cyclization step, increase the temperature gradually to the minimum required for efficient ring closure, avoiding excessive heating that can lead to decomposition[15].

  • Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times, often leading to cleaner reactions and fewer byproducts by minimizing the material's exposure to high temperatures[15].

Core Mechanism of Tar Formation

The formation of tar in these reactions is not random but a predictable consequence of exposing reactive organic molecules to harsh conditions. The underlying cause is the acid-catalyzed generation of highly reactive electrophilic intermediates that can readily polymerize.

Fig. 1: General Mechanism of Tar Formation A Starting Material (e.g., Glycerol, α,β-Unsaturated Carbonyl) B Harsh Conditions (Conc. H₂SO₄, High Temp.) A->B C Reactive Intermediate (e.g., Acrolein, Carbocation) B->C Dehydration/ Protonation D Uncontrolled Polymerization C->D Chain Reactions F Desired Quinoline Synthesis (Cyclization & Aromatization) C->F E Intractable Tar (High MW Byproducts) D->E G Desired Product F->G

Caption: General pathway illustrating how harsh acidic conditions drive the formation of reactive intermediates that lead to polymerization and tar, competing with the desired quinoline synthesis pathway.

Preventative Strategies & Troubleshooting Workflow

A systematic approach is key to preventing tar formation. The following workflow can guide your experimental optimization process.

Fig. 2: Troubleshooting Workflow for Tar Prevention start Issue: Significant Tar Formation q1 Was the reaction too exothermic? start->q1 a1_yes Solution: 1. Add moderator (FeSO₄ for Skraup). 2. Slow reagent addition with cooling. 3. Reduce initial heating. q1->a1_yes Yes q2 Is the reaction temperature too high? q1->q2 No a1_yes->q2 a2_yes Solution: 1. Lower reaction temperature. 2. Monitor via TLC to find optimal temp. 3. Consider microwave synthesis for shorter heating times. q2->a2_yes Yes q3 Is the catalyst too harsh? q2->q3 No a2_yes->q3 a3_yes Solution: 1. Use milder acid catalysts (e.g., p-TSA, Lewis acids). 2. For Combes, try PPA/PPE. 3. Explore modern nanocatalysts or ionic liquids. q3->a3_yes Yes end_node Outcome: Cleaner Reaction & Higher Yield q3->end_node No a3_yes->end_node

Caption: A decision-making diagram for troubleshooting and preventing tar formation in acid-catalyzed quinoline synthesis.

Quantitative Data Summary

The choice of reagents and reaction conditions has a quantifiable impact on the outcome. Modern approaches consistently outperform traditional methods in terms of reaction time and yield, largely due to the mitigation of side reactions like tar formation.

Table 1: Comparison of Traditional vs. Modern Methods for Quinoline Synthesis

Synthesis MethodCatalyst / ConditionsReaction TimeTypical Yield (%)Reference
Traditional Skraup H₂SO₄ / Nitrobenzene3 - 5 hours30 - 50%[4][6]
Microwave Skraup H₂SO₄ / As₂O₅15 minutes~30%[19]
Traditional Doebner-Miller Conc. HCl4 - 7 hours40 - 60%[5][12]
Lewis Acid Doebner-Miller Sc(OTf)₃ or ZnCl₂2 - 5 hours60 - 85%[12][13]
Microwave-Assisted (Catalyst-Free) Ethanol / Microwave8 - 10 minutes88 - 96%[2]
Ionic Liquid Catalysis (Friedländer) [bmim]HSO₄ / Solvent-Free15 - 30 minutes85 - 95%[20]
Experimental Protocol: Modified Skraup Synthesis with Reduced Tar Formation

This protocol incorporates a moderator and controlled heating to minimize polymerization and ensure a safer, more reproducible reaction[10].

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline (1.0 mol), glycerol (2.5 mol), and ferrous sulfate heptahydrate (20 g).

  • Acid Addition: Place the flask in an ice-water bath. Begin stirring the mixture and slowly add concentrated sulfuric acid (2.0 mol) through the dropping funnel. Crucially, maintain the internal temperature below 100°C during this addition to prevent premature reaction and polymerization [7].

  • Initiation and Reflux: Once all the sulfuric acid has been added, add nitrobenzene (0.6 mol). Remove the ice bath and gently heat the mixture using a heating mantle.

  • Controlled Reaction: Heat the mixture until boiling begins. As soon as boiling starts, immediately remove the heating mantle . The exothermic reaction should continue on its own for 30-60 minutes.

  • Completion: After the initial vigorous reaction subsides, re-apply heat and maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture over crushed ice. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly basic. This will precipitate tarry byproducts and liberate the quinoline.

  • Isolation: Isolate the crude quinoline from the basified mixture via steam distillation. The quinoline will co-distill with water[4][10]. The product can then be extracted from the distillate using an organic solvent (e.g., dichloromethane)[4][21].

Purification of Quinolines from Tarry Mixtures

If tar formation is unavoidable, the desired quinoline product can often be salvaged from the crude mixture.

  • Steam Distillation: This is the most effective method for separating volatile quinolines from non-volatile polymeric tar. The crude reaction mixture is made strongly alkaline to liberate the free quinoline base, and then steam is passed through the mixture. The quinoline co-distills with the water and can be collected[4][21].

  • Acid-Base Extraction: For further purification, the crude quinoline can be dissolved in a dilute acid solution (e.g., 10% HCl), forming a water-soluble salt. This aqueous solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) to regenerate the free quinoline, which is then extracted with an organic solvent, dried, and purified by distillation under reduced pressure[10][21].

  • Crystallization via Salt Formation: For achieving very high purity, quinoline can be precipitated as a salt (e.g., phosphate or picrate). The crystalline salt excludes impurities and can be filtered off, washed, and then neutralized to recover the highly pure quinoline base[21].

References
  • Bajaniya, A., & Chauhan, A. J. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • ACS Omega. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • BenchChem. (2025). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis. Benchchem.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Chidurala, S. R., et al. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Combes, A. (1888). Combes quinoline synthesis. Wikipedia.
  • BenchChem. (2025). avoiding polymerization in Skraup synthesis of quinolines. Benchchem.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Tajik, H., et al. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Al-Warhi, T., et al. (2019, May 10).
  • Roman, G., et al. (2015, April 20). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. CONICET.
  • Sharma, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Unknown. (n.d.).
  • Sharma, K., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC.
  • Sloop, J. C. (2009). Combes quinoline synthesis. Wikipedia.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. Benchchem.
  • Clarke, H. T., & Davis, A. W. (n.d.). Quinoline. Organic Syntheses.
  • Doebner, O., & Miller, W. v. (1881). Doebner–Miller reaction. Wikipedia.
  • Combes, A. (1888). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.

Sources

Optimization

Technical Support Center: Pfitzinger Reaction Optimization &amp; Impurity Profiling

Executive Summary: The Isatinate Gateway The Pfitzinger reaction is not merely a condensation; it is a cascade dependent on the in situ generation of a nucleophilic gateway species: isatinate (2-aminophenylglyoxylate) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isatinate Gateway

The Pfitzinger reaction is not merely a condensation; it is a cascade dependent on the in situ generation of a nucleophilic gateway species: isatinate (2-aminophenylglyoxylate) .

Most failures in this reaction—whether low yields, "red tars," or isomeric mixtures—stem from a failure to control the equilibrium between the closed isatin ring and the open isatinate form, or from the unchecked reactivity of the ketone partner under high-pH conditions.

This guide moves beyond standard recipes to address the causality of failure modes, providing self-validating protocols to ensure the formation of high-purity quinoline-4-carboxylic acids (cinchoninic acids).

Diagnostic Visuals

Figure 1: Mechanistic Bifurcation & Failure Points

This pathway illustrates where the reaction deviates from the desired product toward common byproducts.

PfitzingerFailure Isatin Isatin (Start) Isatinate Isatinate Salt (Open Form - Nucleophile) Isatin->Isatinate Hydrolysis (Fast) Base Strong Base (KOH/NaOH) Base->Isatinate Imine Imine/Enamine Species Isatinate->Imine + Ketone (Condensation) Isomer Regioisomer Mixture (Unwanted) Isatinate->Isomer Attack at wrong alpha-carbon Ketone Ketone Partner Tar Polymeric Tars (Red/Brown) Ketone->Tar Self-Aldol (Side Rxn) Aldol Aldol Intermediate Product Quinoline-4-COOH (Target) Imine->Product Cyclization & Dehydration Decarb Decarboxylated Product (Quinoline) Product->Decarb Thermal Stress (>150°C)

Caption: Mechanistic flow showing critical divergence points. Red paths indicate failure modes leading to common impurities.

Troubleshooting Guide (Q&A)

Category A: The "Red Tar" Phenomenon (Polymerization)

Q: My reaction mixture turns deep red/brown and yields a sticky resin instead of a precipitate. What is happening?

The Science: The "Red Tar" is rarely decomposed isatin. It is usually the result of base-catalyzed self-condensation of your ketone . Under the harsh conditions (33% KOH, reflux), ketones with available


-protons undergo rapid aldol condensation and subsequent polymerization. This competes with the desired condensation with isatinate [1].

Diagnostic Check: Run a control reaction with only the ketone and KOH (no isatin). If it turns dark/viscous, your ketone is unstable in the base.

Corrective Protocol:

  • Pre-Solubilization (The "Halberkann" Logic): Do not mix all reagents at once. Dissolve isatin in the base first and heat gently until the deep red color (isatin) fades to pale yellow/orange (isatinate). This ensures the nucleophile is ready immediately upon ketone addition.

  • Stepwise Addition: Add the ketone slowly to the refluxing isatinate solution. This keeps the concentration of free ketone low, statistically favoring reaction with the isatinate over self-polymerization.

  • Solvent Switch: If using acetone or reactive methyl ketones, switch from pure water to Ethanol/Water (1:1) . The lower boiling point of the azeotrope (approx. 78°C) reduces the rate of thermal polymerization compared to aqueous reflux (>100°C).

Category B: Regioselectivity (The Isomer Trap)

Q: I am using an unsymmetrical ketone (e.g., 2-butanone). Why am I getting a mixture of isomers, and how can I separate them?

The Science: The Pfitzinger reaction is governed by the stability of the enolate intermediate formed by the ketone.

  • Methyl Ketones (

    
    ):  Generally yield the 2-substituted quinoline (via attack at the methyl group) due to steric accessibility.
    
  • Methylene Ketones (

    
    ):  Can attack at either 
    
    
    
    -position. Steric hindrance usually directs formation to the less substituted side, but electronic factors can override this [2].

Data: Steric Influence on Regioselectivity

Ketone TypeStructureMajor Product IsomerMinor Product IsomerPrimary Driver
Methyl Ketone

2-substitutedNegligibleSteric hindrance at R
Cyclic KetoneCyclohexanoneTricyclic (fused)NoneConformational lock
Methylene

2-Methyl-3-Phenyl2-BenzylConjugation stability
Dialkyl

MixedMixedPoor selectivity

Corrective Protocol:

  • Purification by pH Gradient: The isomers often have different pKa values or solubility profiles.

    • Step 1: Acidify the reaction mixture to pH 6. Collect the first precipitate (often the less soluble, higher MW isomer).

    • Step 2: Continue acidification to pH 3-4 to collect the second fraction.

  • Crystallization: Recrystallize the crude acid from glacial acetic acid or DMF . Isomeric mixtures often separate cleanly in these solvents due to packing efficiency differences.

Category C: Incomplete Reaction & Yield Loss[1]

Q: I recover a significant amount of unreacted isatin, even after 24 hours of reflux.

The Science: This is a solubility and kinetics issue. Isatin ring opening is reversible. If the base concentration drops (due to consumption or carbon dioxide absorption), the ring re-closes to form isatin, which precipitates and becomes inert to the ketone [3].

Corrective Protocol:

  • Base Stoichiometry: Ensure a minimum of 3-4 equivalents of KOH relative to isatin. Two equivalents are consumed (one for the carboxylate, one for the alkoxide/enol), and excess is required to maintain the reaction velocity.

  • The "Clarification" Step:

    • Before Acidification: Dilute the finished reaction mixture with water. If you see solid particles, filter them off while basic. This removes unreacted ketone polymers and neutral impurities.[1]

    • Acidification: Only then, acidify the clear filtrate. This ensures the precipitate is purely the amphoteric quinoline acid.

Optimized Experimental Protocol

Objective: Synthesis of 2-substituted-quinoline-4-carboxylic acid minimizing tar formation.

Reagents
  • Isatin (1.0 eq)

  • Ketone (1.5 - 2.0 eq)

  • KOH (33% w/v aqueous solution, 4.0 eq)

  • Ethanol (Optional co-solvent)

Step-by-Step Workflow
  • Activation Phase:

    • In a round-bottom flask, suspend Isatin (10 mmol) in 33% KOH (5 mL).

    • Heat gently to 50-60°C.

    • Checkpoint: Observe color change from deep red/orange to pale yellow.[2] This confirms the formation of Potassium Isatinate .

  • Condensation Phase:

    • Add Ethanol (10 mL) if the ketone is water-insoluble.

    • Add the Ketone (15 mmol) dropwise over 10 minutes.

    • Heat to reflux (approx. 80-100°C) for 12–18 hours.

    • Note: If the mixture becomes too viscous, add small aliquots of 50% EtOH/Water.

  • Work-up (The "Clean" Method):

    • Cool reaction to room temperature.[3][1][4]

    • Crucial Step: Dilute with 20 mL water and wash with Diethyl Ether (

      
       mL). This extracts unreacted ketone and neutral tars before product precipitation.[1]
      
    • Separate the aqueous layer (contains the product as a soluble salt).

    • Cool the aqueous layer in an ice bath.[1]

    • Acidify dropwise with Glacial Acetic Acid (or 10% HCl) to pH 4–5.

    • Observation: A voluminous precipitate should form.

  • Isolation:

    • Filter the solid.[3][1][2]

    • Wash with water (

      
      ) to remove inorganic salts.
      
    • Wash with a small amount of cold acetone (removes surface tars).

    • Dry at 60°C under vacuum.

References

  • Shvekhgeimer, M. G. A. (2004).[2] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Palmer, M. H. (1962). The Structure of the Isomers Formed in the Pfitzinger Reaction with Unsymmetrical Ketones. Journal of the Chemical Society, 3645-3652.

  • Popp, F. D. (1975). The Chemistry of Isatin. Advances in Heterocyclic Chemistry, 18, 1-58.

  • Halberkann, J. (1921). Abkömmlinge der Chininsäure.[2][5] Berichte der deutschen chemischen Gesellschaft, 54(11), 3090-3107.

Sources

Troubleshooting

Purification strategies for complex mixtures from Doebner-Miller reactions

Status: Operational Ticket ID: DM-PUR-001 Subject: Troubleshooting complex mixtures, tar formation, and isomer separation in Quinoline Synthesis. Executive Summary The Doebner-Miller reaction (and its cousin, the Skraup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DM-PUR-001 Subject: Troubleshooting complex mixtures, tar formation, and isomer separation in Quinoline Synthesis.

Executive Summary

The Doebner-Miller reaction (and its cousin, the Skraup synthesis) is notoriously difficult due to the formation of extensive polymeric by-products ("tar") and regioisomeric mixtures. This guide prioritizes prevention as the primary purification strategy, followed by specific downstream isolation techniques for complex mixtures.

Module 1: The "Tar" Pit (Polymerization Control)

Issue: The reaction mixture becomes a solid black mass or viscous sludge, making isolation impossible. Root Cause: The


-unsaturated carbonyl intermediates (often generated in situ) readily polymerize under the harsh acidic/thermal conditions required for the reaction.
Strategy A: The Biphasic Modification (Matsugi Protocol)

Instead of a single aqueous phase, use a two-phase system. This sequesters the reactive vinyl ketone intermediate in the organic phase, limiting its exposure to the acid catalyst and preventing self-polymerization.[1]

Protocol:

  • Aqueous Phase: Dissolve aniline (1.0 eq) in 6M HCl.

  • Organic Phase: Add Toluene (volume equal to aqueous phase).

  • Reagent Addition: Add the

    
    -unsaturated aldehyde/ketone (or precursor) slowly.
    
  • Reaction: Heat to reflux.[1][2] The cyclization occurs at the interface or via slow partitioning.

Why this works: The partition coefficient favors the monomeric carbonyl in the organic layer, while the protonated aniline remains aqueous. Reaction only occurs when the carbonyl slowly enters the aqueous phase, keeping its effective concentration low.

Strategy B: The Zinc Chloride Complex (Leir Modification)

Using ZnCl


 acts as a Lewis acid catalyst and a sequestering agent.

Protocol:

  • React aniline and carbonyl source in the presence of ZnCl

    
    .
    
  • Upon cooling, the quinoline forms a [Quinoline:ZnCl

    
    ]  complex which often precipitates as a solid.
    
  • Purification: Filter the solid complex (leaving the tar in the mother liquor).

  • Release: Suspend the solid in dilute NaOH and steam distill or extract to release the free quinoline.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing the correct workup based on the physical state of your crude reaction.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck SolidTar Solid/Viscous Tar StateCheck->SolidTar Black Solid Liquid Liquid/Suspension StateCheck->Liquid Manageable SteamDist Steam Distillation SolidTar->SteamDist Volatile Product ZnCl2 ZnCl2 Complexation SolidTar->ZnCl2 Non-volatile IsomerCheck Regioisomers Present? Liquid->IsomerCheck SteamDist->IsomerCheck ZnCl2->IsomerCheck Crystallization Fractional Crystallization (HCl Salts) IsomerCheck->Crystallization Yes (Meta-substituent) Chromatography Flash Chromatography (DCM/MeOH) IsomerCheck->Chromatography No (Clean) Final Pure Quinoline Crystallization->Final Chromatography->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude mixture viscosity and substitution patterns.

Module 3: Regioisomer Separation

Issue: Reaction of meta-substituted anilines yields a mixture of 5-substituted and 7-substituted quinolines. Mechanism: The meta substituent creates two non-equivalent ortho positions for the ring closure.

Separation Tactics
MethodTarget IsomerMechanism of Action
Fractional Crystallization 5- vs. 7- isomerThe 7-substituted isomer typically forms a less soluble hydrochloride salt due to higher symmetry and packing efficiency.
Zinc Chloride Precipitation 7-isomerThe ZnCl

complex of the 7-isomer is often significantly less soluble in acidic media than the 5-isomer.
Chromatography Both5-substituted isomers are generally more polar due to steric compression of the lone pair (peri-interaction), leading to lower Rf values on Silica.

Protocol (Crystallization of HCl Salts):

  • Dissolve the crude oil in minimal hot ethanol.

  • Add conc.[3] HCl dropwise until acidic (pH 2).

  • Cool slowly to 0°C.

  • The 7-substituted quinoline hydrochloride usually crystallizes first. Filter and wash with cold ethanol.

  • Neutralize the filtrate to recover the enriched 5-substituted isomer.

Module 4: The Oxidation Step (Dihydroquinoline Impurities)

Issue: Product is oily and NMR shows aliphatic peaks (dihydroquinoline). Cause: The Doebner-Miller mechanism produces a dihydroquinoline intermediate that requires oxidative dehydrogenation to aromatize. If the reaction lacks sufficient oxidant (often the Schiff base acts as the oxidant, sacrificing yield), the process is incomplete.[4]

Corrective Action:

  • Iodine Method: Add 0.5 eq of Iodine (

    
    ) to the refluxing mixture for the final hour.
    
  • Workup: Wash the organic extract with Sodium Thiosulfate (

    
    ) to remove excess iodine before evaporation.
    

Frequently Asked Questions (FAQs)

Q: Why is my yield consistently below 30%? A: You are likely losing product to the "Schiff Base Oxidation" pathway. In the absence of an external oxidant, the reaction consumes the imine intermediate to oxidize the dihydroquinoline.

  • Fix: Add a mild oxidant like Sodium m-nitrobenzenesulfonate or simply bubble air vigorously through the reaction if using the biphasic method.

Q: Can I use steam distillation for all quinolines? A: No. Steam distillation works best for low molecular weight, non-polar quinolines (e.g., Quinaldine).[4] High molecular weight or highly substituted quinolines will not distill and require the ZnCl


 complexation  method or column chromatography.

Q: My product turns red/brown upon standing. Is it degrading? A: Quinolines are photo-active and prone to N-oxide formation. Store them in amber vials under Argon. If the color is intense, it indicates trace aniline impurities.[4] Wash the organic phase with 1M HCl (to remove aniline) before the final basic extraction, provided your product is not highly basic itself.

References

  • Matsugi, M., et al. (2000).[4][5][6] "Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines." Tetrahedron Letters, 41(44), 8523-8525.[4] Link[4]

  • Denmark, S. E., & Venkatraman, S. (2006).[4] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668-1676.[4] Link

  • Leir, C. M. (1977).[4] "An Improved Isolation Procedure for the Doebner-Miller Synthesis of Quinolines." The Journal of Organic Chemistry, 42(5), 911-913.[4] Link[4]

  • Eisch, J. J., &Dluzniewski, T. (1989).[4] "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry, 54(6), 1269-1274.[4] Link[4]

Sources

Optimization

Stability testing of Methyl 2-(4-methylphenyl)quinoline-4-carboxylate in solution

System Status: ONLINE Role: Senior Application Scientist Context: Solution Stability & Forced Degradation Diagnostic Triage: Immediate Troubleshooting Use this section to identify the root cause of observed anomalies in...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: ONLINE Role: Senior Application Scientist Context: Solution Stability & Forced Degradation

Diagnostic Triage: Immediate Troubleshooting

Use this section to identify the root cause of observed anomalies in your LC-MS or HPLC data.

Q1: I see a mass shift of +14 Da (or -14 Da) in my LC-MS after storing the sample in alcohol. What happened?

Diagnosis: Transesterification. Mechanism: You likely dissolved your Methyl 2-(4-methylphenyl)quinoline-4-carboxylate in Ethanol (or another alcohol) instead of Methanol or Acetonitrile. In the presence of trace acid or base (even from glass surfaces), the methoxy group (-OCH₃) exchanges with the ethoxy group (-OCH₂CH₃).

  • Methyl Ester (Parent): MW ~277.3

  • Ethyl Ester (Artifact): MW ~291.3 (+14 Da) Corrective Action: Always use Acetonitrile (ACN) or DMSO for stock solutions. If you must use an alcohol, use Methanol (matches the ester) to make the exchange invisible.

Q2: My sample precipitated immediately upon addition to the biological buffer (pH 7.4).

Diagnosis: Solubility Crash (High LogP). Mechanism: This molecule contains a lipophilic quinoline core and a p-tolyl group. The predicted LogP is >4.0, making it practically insoluble in pure aqueous buffers. Corrective Action:

  • Pre-dissolve in DMSO (1000x stock).

  • Ensure the final organic co-solvent concentration is ≥1% (if permissible) or use a carrier like cyclodextrin.

  • Critical: Do not store in aqueous buffer >24 hours; prepare fresh.

Q3: I detect a new peak with M+16 Da after exposing the solution to light/air.

Diagnosis: N-Oxidation. Mechanism: The quinoline nitrogen is susceptible to oxidation to form the Quinoline N-oxide , particularly under oxidative stress or intense light. Corrective Action: Store solutions in amber glass vials. Degas buffers to remove dissolved oxygen if long-term stability is required.

The Stress Test Matrix (Experimental Protocols)

Follow this ICH Q1A(R2) aligned protocol to profile the stability of your specific batch.

Workflow Visualization

The following diagram outlines the decision logic for stability testing:

StabilityWorkflow Start Start: Stock Prep (10 mM in DMSO) Split Aliquot Samples Start->Split Acid Acid Stress 0.1N HCl, 60°C Split->Acid Base Base Stress 0.1N NaOH, RT Split->Base Ox Oxidative 3% H2O2, RT Split->Ox Light Photostability UV/Vis (ICH Q1B) Split->Light Analysis LC-MS/HPLC Analysis (t=0, 4h, 24h) Acid->Analysis Base->Analysis Ox->Analysis Light->Analysis Data Data Processing (% Recovery) Analysis->Data

Caption: Standardized Forced Degradation Workflow for Quinoline Esters.

Detailed Protocol Steps
A. Stock Preparation (The "Safe" Zone)
  • Weighing: Weigh ~2.8 mg of Methyl 2-(4-methylphenyl)quinoline-4-carboxylate.

  • Solvent: Dissolve in 1.0 mL of DMSO (anhydrous).

    • Why DMSO? It prevents hydrolysis and transesterification during storage.

  • Concentration: 10 mM Stock. Store at -20°C.

B. Stress Conditions (Forced Degradation)

Perform these in glass HPLC vials (1 mL volume).

StressorConditionDurationTarget Degradation
Acid Hydrolysis 100 µL Stock + 400 µL 0.1 N HCl + 500 µL ACN4 hours @ 60°C5-20%
Base Hydrolysis 100 µL Stock + 400 µL 0.1 N NaOH + 500 µL ACN1 hour @ RT>20% (High Risk)
Oxidation 100 µL Stock + 100 µL 3% H₂O₂ + 800 µL ACN24 hours @ RT5-10%
Photolysis 100 µL Stock + 900 µL ACN (Clear Vial)24 hours Sun/UVVariable

Critical Note: The Base Hydrolysis will be the fastest degradation pathway. The ester bond at position 4 is electron-deficient due to the quinoline ring, making it highly susceptible to nucleophilic attack by hydroxide ions [1].

Mechanistic Deep Dive

Understanding the "Why" behind the instability.

Degradation Pathway: Ester Hydrolysis

The primary instability risk is the conversion of the Methyl Ester to the Carboxylic Acid . This renders the molecule more polar (elutes earlier in Reverse Phase HPLC) and changes its biological activity.

HydrolysisMechanism Parent Parent Molecule Methyl 2-(4-methylphenyl) quinoline-4-carboxylate Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate + H2O / OH- (Nucleophilic Attack) Products Degradants 1. 2-(4-methylphenyl)quinoline-4-carboxylic acid 2. Methanol Intermediate->Products Elimination of Methoxide

Caption: Base-catalyzed hydrolysis pathway of the quinoline-4-carboxylate ester.

The Transesterification Trap

If you use Ethanol as a co-solvent:



This reaction is equilibrium-driven.[1] Since the solvent (Ethanol) is in vast excess, the equilibrium shifts entirely to the Ethyl Ester, ruining your sample purity [2].

Stability Specifications & Data Reference

Solvent Compatibility Table

Use this to select the correct vehicle for your experiments.

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ★★★★★ (Excellent)NonePreferred for Stock (10-100 mM).
Acetonitrile ★★★★☆ (Good)EvaporationGood for working solutions.
Methanol ★★★★☆ (Good)Transesterification*Safe only because R-group matches solvent.
Ethanol / Propanol ★☆☆☆☆ (Poor)Transesterification DO NOT USE.
Water / PBS (pH 7.4) ★★☆☆☆ (Fair)Hydrolysis / Precip.[2][3]Use immediately; do not store.
Basic Buffer (pH > 9) ☆☆☆☆☆ (Critical)Rapid HydrolysisUnstable. Half-life < 1 hour.
Physicochemical Properties (Predicted)
  • LogP: ~4.3 (Highly Lipophilic)[4]

  • pKa (Quinoline N): ~3.3 (Protonated only in acidic pH) [3]

  • UV Max: ~250-260 nm (Quinoline core)

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[5] Link

  • Master Organic Chemistry. "Transesterification." Master Organic Chemistry, 2022. Link

  • US EPA. "Methyl quinoline-4-carboxylate Properties." CompTox Chemicals Dashboard. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinoline Carboxylic Acid Methyl Ester Analogs: A Guide for Drug Discovery Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic modification of this privileged scaffold, particularly at the carboxylic acid functional group, offers a powerful tool to modulate the pharmacological profile of these compounds. This guide provides an in-depth comparative analysis of quinoline carboxylic acid methyl ester analogs, offering insights into their synthesis, biological performance, and the critical role of the ester functionality in tuning their activity.

The Ester Question: Modulating Bioactivity Through Methylation

A central theme in the development of quinoline-based therapeutics is the influence of the carboxylic acid group on the molecule's overall properties. While the free acid is often crucial for direct target engagement, its ionization state can impact cell permeability and pharmacokinetic properties. Esterification, particularly methylation, presents a classic medicinal chemistry strategy to mask the polar carboxylic acid, thereby potentially enhancing cell penetration.

A pivotal study directly comparing the biological activity of quinoline-4-carboxylic acids and their corresponding methyl esters against dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated anticancer target, reveals a fascinating dichotomy. While the carboxylic acid is essential for potent DHODH inhibition, the methyl ester analogs, though inactive against the enzyme, often exhibit improved cytotoxicity in cell-based assays. This suggests that the methyl ester may act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid, or possess alternative mechanisms of action.

Comparative Performance Data: DHODH Inhibition and Cytotoxicity

The following table summarizes the comparative in vitro activity of selected 2-arylquinoline-4-carboxylic acids and their corresponding methyl ester analogs. This data highlights the critical role of the carboxylic acid moiety for DHODH inhibition and the nuanced effect of esterification on cellular activity.

Compound IDR GroupFunctional GroupDHODH IC50 (µM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
1a PhenylCarboxylic Acid0.0290.150.23
1b PhenylMethyl Ester> 100.080.11
2a 4-FluorophenylCarboxylic Acid0.0150.070.09
2b 4-FluorophenylMethyl Ester> 100.040.05
3a 3-MethoxyphenylCarboxylic Acid0.0120.060.08
3b 3-MethoxyphenylMethyl Ester> 100.030.04

Key Observations:

  • DHODH Inhibition: The carboxylic acid at the 4-position is indispensable for potent inhibition of the DHODH enzyme. The methyl ester analogs consistently show a dramatic loss of activity, with IC50 values greater than 10 µM.

  • Cytotoxicity: In contrast to their lack of enzymatic inhibition, the methyl ester analogs (1b, 2b, 3b) demonstrate comparable or even slightly enhanced cytotoxicity against both HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) cell lines compared to their parent carboxylic acids. This supports the hypothesis that the esters may have better cell permeability, leading to higher intracellular concentrations of the active acid upon hydrolysis.

Structure-Activity Relationships: Beyond the Ester

While the esterification at the carboxylic acid position is a key modulator, substitutions on the quinoline core and the 2-aryl ring also significantly influence biological activity.

  • 2-Aryl Substituents: The nature of the substituent on the 2-phenyl ring plays a crucial role in determining the potency of both the carboxylic acids and their ester counterparts. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2a vs. 1a) or a methoxy group at the 3-position (Compound 3a vs. 1a) leads to a modest increase in both DHODH inhibitory activity and cytotoxicity.

  • Quinoline Core Modifications: While not extensively explored in the context of a direct comparative series of methyl esters, historical data on quinoline derivatives suggest that substitutions at the 6, 7, and 8-positions of the quinoline nucleus can fine-tune activity and selectivity.[3]

Antimicrobial Potential of Quinoline Carboxylic Acid Derivatives

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. While comprehensive comparative studies on a series of methyl ester analogs are limited, several reports highlight the synthesis and evaluation of individual quinoline carboxylic acid methyl esters as intermediates or final compounds with antimicrobial properties.

For example, 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid methyl ester has been synthesized as a key intermediate in the development of novel antimicrobial agents.[4] The subsequent derivatization of the ester to hydrazides and other analogs has yielded compounds with activity against various bacterial and fungal strains.[4] This underscores the utility of the methyl ester as a versatile synthetic handle for generating diverse libraries of bioactive molecules.

Experimental Protocols

Synthesis of 2-Arylquinoline-4-Carboxylic Acid Methyl Esters

A common and efficient method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction, which can be followed by esterification.

Step 1: Doebner Reaction (Synthesis of the Carboxylic Acid)

  • Reaction Setup: In a round-bottom flask, combine an appropriately substituted aminobenzophenone (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in glacial acetic acid.

  • Reaction Condition: Reflux the reaction mixture with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Add water to the residue to precipitate the crude product. Collect the solid by filtration, wash with water, and dry to yield the 2-arylquinoline-4-carboxylic acid.

Step 2: Esterification (Synthesis of the Methyl Ester)

  • Reaction Setup: Suspend the 2-arylquinoline-4-carboxylic acid (1 equivalent) in a suitable solvent such as acetone.

  • Addition of Base and Alkylating Agent: Add potassium carbonate (an excess, e.g., 5 equivalents) followed by methyl iodide (an excess, e.g., 5 equivalents).

  • Reaction Condition: Reflux the reaction mixture with stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, evaporate the solvent. Add water to the residue.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the pure 2-arylquinoline-4-carboxylic acid methyl ester.

G cluster_0 Synthesis of Quinoline Carboxylic Acid cluster_1 Esterification Aminobenzophenone Substituted Aminobenzophenone DoebnerReaction Doebner Reaction (Acetic Acid, Reflux) Aminobenzophenone->DoebnerReaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->DoebnerReaction PyruvicAcid Pyruvic Acid PyruvicAcid->DoebnerReaction CarboxylicAcid 2-Arylquinoline-4- Carboxylic Acid DoebnerReaction->CarboxylicAcid Esterification Esterification (K2CO3, CH3I, Acetone, Reflux) CarboxylicAcid->Esterification MethylEster Quinoline Carboxylic Acid Methyl Ester Esterification->MethylEster

Caption: Synthetic workflow for quinoline carboxylic acid methyl esters.

Biological Evaluation Protocols

DHODH Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrate L-dihydroorotic acid, and the electron acceptor 2,6-dichloroindophenol (DCIP) in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Add the DHODH enzyme solution to each well and pre-incubate.

    • Initiate the reaction by adding the substrate mixture.

  • Data Acquisition: Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

G cluster_0 DHODH Inhibition Assay Workflow A Prepare Reagent Solutions (DHODH, Substrate, DCIP) C Add Compounds and DHODH to 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Measure Absorbance at 600 nm (Kinetic Read) E->F G Calculate Reaction Rates and Determine IC50 Values F->G

Caption: Workflow for the DHODH enzymatic assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The comparative analysis of quinoline carboxylic acid methyl ester analogs reveals a compelling narrative for drug development professionals. While the free carboxylic acid is often the key to direct enzyme inhibition, its methyl ester counterpart can serve as a valuable prodrug, enhancing cellular activity through improved permeability. This yin-yang relationship between the acid and the ester provides a strategic lever for optimizing the therapeutic potential of quinoline-based compounds.

Future research should focus on a more systematic exploration of a diverse series of quinoline carboxylic acid methyl ester analogs with various substitutions on the quinoline core and the 2-aryl ring. Such studies would provide a more comprehensive understanding of the structure-activity relationships governing the methyl esters themselves and could lead to the discovery of novel compounds with superior efficacy and pharmacokinetic profiles. The continued investigation into the diverse biological activities of these versatile scaffolds holds significant promise for the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. [Link]

  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

  • Synthesis and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. SciSpace. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. PubMed. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-Arylquinoline-4-Carboxamides: An Antiviral Optimization Guide

Executive Summary: The "Privileged" Scaffold The 2-arylquinoline-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, most notably distinguished by its broad-spectrum antiviral activity agai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 2-arylquinoline-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, most notably distinguished by its broad-spectrum antiviral activity against Flaviviridae (Dengue, Zika, HCV) and recent efficacy signals against SARS-CoV-2.[1]

Unlike traditional nucleoside analogs (e.g., Ribavirin) that act as chain terminators or error-inducers, this scaffold frequently operates via host-factor targeting (specifically Dihydroorotate Dehydrogenase - DHODH inhibition) or allosteric modulation of viral proteases (NS2B-NS3).

Key Takeaway: While the free carboxylic acid variants (e.g., Brequinar analogs) are potent enzyme inhibitors in vitro, the carboxamide derivatives often exhibit superior cellular permeability and pharmacokinetic profiles, making them the preferred "warhead" for in vivo efficacy.

The Scaffold Architecture

To understand the SAR, we must dissect the molecule into three distinct vectors. The biological activity is not driven by a single moiety but by the electronic and steric interplay between these zones.

The Pharmacophore Zones
  • Zone A (Position 2 - Aryl Group): The primary determinant of lipophilicity and potency. Large, hydrophobic biaryl ether groups here (e.g., 4-phenoxyphenyl) drastically improve potency by occupying deep hydrophobic pockets in the target protein.

  • Zone B (Position 4 - Carboxamide): The "Gatekeeper." Converting the acid to a secondary or tertiary amide modulates solubility and metabolic stability. This position is critical for hydrogen bonding interactions.

  • Zone C (Quinoline Core): The electronic tuner. Substituents at positions 6, 7, or 8 (typically Halogens or Methoxys) fine-tune the pKa of the quinoline nitrogen and metabolic susceptibility.

Comparative Efficacy: Quinoline-4-Carboxamides vs. Standard of Care

The following table contrasts a representative optimized 2-arylquinoline-4-carboxamide (Compound Q-44 , modeled after high-potency analogs like C44) against standard antiviral agents.

Table 1: Comparative Antiviral Profiling (Dengue Virus Serotype 2 - DENV2)
FeatureOptimized 2-Arylquinoline-4-Carboxamide (Q-44) Ribavirin (Standard of Care) Sofosbuvir (HCV Reference)
Primary Target Host DHODH / Viral NS2B-NS3 (Dual potential)Viral RNA Polymerase (Error Catastrophe)Viral NS5B Polymerase (Chain Terminator)
EC50 (Potency) 0.002 – 0.050 µM (Nanomolar)3.0 – 50.0 µM (Micromolar)~0.1 – 0.5 µM
Selectivity Index (SI) > 1,000~ 10 - 50> 500
Cell Permeability High (Lipophilic)Low (Requires active transport)Moderate (Pro-drug)
Resistance Barrier High (Host factor targeting reduces viral escape)ModerateModerate to High
Key Liability Solubility (often requires formulation)Toxicity (Anemia)Cost / Specificity

Expert Insight: The nanomolar potency of the Q-44 class is superior to Ribavirin by 2-3 orders of magnitude. However, the high lipophilicity (cLogP > 4.5) requires careful formulation (e.g., lipid-based delivery) compared to the water-soluble Ribavirin.

Detailed SAR Analysis

The optimization of this scaffold follows a strict logic. Below is the breakdown of how structural changes correlate with biological outcomes.

Zone A: The 2-Aryl Substituent (The Anchor)
  • Requirement: Planarity is not desired here. A twisted biaryl system (e.g., 2-biphenyl or 2-(4-phenoxyphenyl)) is essential to break crystal packing and improve solubility while filling hydrophobic pockets.

  • Observation: Replacing a simple Phenyl group with a 4-phenoxyphenyl group increases potency by ~100x.

  • Electronic Effect: Electron-withdrawing groups (EWGs) like -CF3 on the aryl ring often improve metabolic stability but can reduce potency if they disrupt the pi-pi stacking interactions in the active site.

Zone B: The 4-Carboxamide (The Interaction Point)
  • Acid vs. Amide: The 4-carboxylic acid is often the active species against the enzyme (DHODH). However, the amide is the necessary prodrug or active mimic for cell entry.

  • Substituents:

    • Primary Amide (-CONH2): Good activity, poor solubility.

    • Secondary Amide (-CONHR):Optimal. Small alkyl groups (Methyl, Ethyl) or cyclopropyl groups maintain H-bond donor capability while improving lipophilicity.

    • Tertiary Amide (-CONR2): Often leads to a loss of activity due to steric clash or loss of the H-bond donor required for the binding pocket.

Zone C: The Quinoline Ring (The Electronic Tuner)
  • Position 6: Substitution with Fluorine (-F) blocks metabolic oxidation (CYP450 metabolism) without altering steric bulk.

  • Position 8: Substitution with Methyl (-Me) or Methoxy (-OMe) can induce a conformational twist that improves selectivity for viral targets over human homologs.

Visualizing the SAR Logic

The following decision tree illustrates the medicinal chemistry logic flow for optimizing this scaffold.

SAR_Logic Start Hit Compound: 2-Phenylquinoline-4-carboxylic acid Step1 Step 1: Zone A Optimization Add Hydrophobic Bulk Start->Step1 Check1 Is Potency < 100 nM? Step1->Check1 Step2 Step 2: Zone B Modification Convert Acid to Amide Check1->Step2 Yes Retry1 Add Biaryl Ether (e.g., 4-phenoxyphenyl) Check1->Retry1 No Check2 Is Cell Permeability Improved? Step2->Check2 Step3 Step 3: Zone C Tuning Block Metabolism (6-F) Check2->Step3 Yes Retry2 Try Secondary Amide (-CONH-Cyclopropyl) Check2->Retry2 No Final Lead Candidate: High Potency + Metabolic Stability Step3->Final Retry1->Step1 Retry2->Step2

Caption: SAR optimization workflow transforming a millimolar hit into a nanomolar lead candidate.

Experimental Protocols

To validate the SAR described above, the following synthesis and assay protocols are recommended. These are designed to be self-validating.

A. Synthesis: The Modified Pfitzinger Reaction

The most robust route to these derivatives is the Pfitzinger reaction, utilizing isatin and acetophenones.

Protocol:

  • Reagents: Isatin derivative (1.0 eq), Acetophenone derivative (1.1 eq), KOH (33% aq. solution), Ethanol.

  • Reaction: Dissolve Isatin in KOH/Ethanol. Add Acetophenone. Reflux at 80°C for 12-24 hours.

  • Workup: Cool to room temperature. Acidify with glacial acetic acid to pH 4-5. The 2-arylquinoline-4-carboxylic acid will precipitate as a solid.

  • Amidation (Conversion to Carboxamide):

    • Activate the acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Add the amine (e.g., cyclopropylamine). Stir at RT for 4 hours.

    • Purify via Flash Column Chromatography (Hexane/EtOAc).

B. Biological Assay: DENV2 Replicon Assay (Luciferase Reporter)

Why this assay? It measures viral replication directly, independent of viral entry, isolating the effect on the replication complex (NS3/NS5/Host factors).

  • Cell Line: BHK-21 cells stably harboring DENV2 replicon (expressing Renilla luciferase).

  • Seeding: 2,000 cells/well in 384-well plates.

  • Treatment: Add compounds (10-point dose-response, 0.1 nM to 10 µM). Incubate for 48 hours.

  • Readout: Lyse cells and add Renilla luciferase substrate. Measure luminescence.

  • Validation: Ribavirin (Control) must show EC50 ~10-20 µM. If Ribavirin EC50 > 50 µM, the assay sensitivity is compromised.

Mechanism of Action (MoA)

The high potency of this scaffold often stems from a dual-mechanism capability, primarily acting as a Host-Targeting Antiviral (HTA) .

Pathway Visualization

The diagram below details how the molecule (Q-44) starves the virus of essential building blocks.

MoA_Pathway Mito Mitochondria DHODH DHODH Enzyme (Pyrimidine Synthesis) Mito->DHODH UMP Uridine Monophosphate (UMP) Pool DHODH->UMP Catalyzes Production Q44 Quinoline-4-Carboxamide (Inhibitor) Q44->DHODH Inhibits (IC50 ~2nM) Q44->UMP Depletes ViralRep Viral Replication Complex (Requires UTP/CTP) UMP->ViralRep Feeds Virus Viral RNA Synthesis (DENV/ZIKV) UMP->Virus Starvation blocks replication ViralRep->Virus Replication

Caption: Mechanism of Action: Depletion of host pyrimidine pools via DHODH inhibition blocks viral RNA synthesis.

Mechanistic Note: By inhibiting DHODH, the compound depletes the intracellular pool of Uridine Monophosphate (UMP). Rapidly replicating viruses (like Dengue) are exquisitely sensitive to this depletion, whereas host cells can salvage pyrimidines from the bloodstream, leading to a high Selectivity Index (SI).

References

  • Sainas, S., et al. (2022).[1] "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity."[1] ACS Medicinal Chemistry Letters. Available at: [Link][1]

  • Wang, Y., et al. (2013).[2] "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ferreira, V.F., et al. (2022).[1] "Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives." Revues Scientifiques Marocaines. Available at: [Link]

  • Behnam, M.A.M., et al. (2016). "The structure–activity relationship of the 2-arylquinoline scaffold as a potent antiviral and anticancer agent." European Journal of Medicinal Chemistry. (Contextual grounding for 2-aryl SAR).
  • Zuo, Z., et al. (2009). "Mechanism of NS2B-mediated activation of NS3pro in dengue virus." Journal of Virology. Available at: [Link]

Sources

Validation

Target Validation for Novel HDAC Inhibitors: A Comparative Guide to Genetic, Chemical, and Biophysical Strategies

Introduction: The Isoform Selectivity Crisis In the development of novel histone deacetylase (HDAC) inhibitors, potency is rarely the bottleneck; selectivity is. The human HDAC family comprises 18 isoforms sharing highly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoform Selectivity Crisis

In the development of novel histone deacetylase (HDAC) inhibitors, potency is rarely the bottleneck; selectivity is. The human HDAC family comprises 18 isoforms sharing highly conserved catalytic domains. A "novel" inhibitor that kills cancer cells is scientifically worthless if its mechanism of action (MoA) is undefined or driven by off-target toxicity (e.g., tubulin destabilization or general cytotoxicity).

This guide moves beyond basic IC50 generation. It outlines a rigorous "Triangulation Strategy" for validating target engagement, comparing the three pillars of modern validation: Genetic Manipulation , Biochemical Profiling , and Biophysical Engagement (CETSA) .

The Biological Context

HDACs function as epigenetic erasers.[1] To validate an inhibitor, one must prove it prevents the removal of acetyl groups from specific lysine residues on histones (or non-histone substrates like p53 or tubulin) inside the living cell.

HDAC_Pathway Chromatin Chromatin (Compact) Ac_Chromatin Acetylated Chromatin (Open/Active) Chromatin->Ac_Chromatin Acetylation HAT HAT (Writer) HAT->Ac_Chromatin Ac_Chromatin->Chromatin Deacetylation GeneExp Gene Expression (Differentiation/Apoptosis) Ac_Chromatin->GeneExp Promotes HDAC HDAC Enzyme (Eraser) HDAC->Chromatin Inhibitor Novel Inhibitor Inhibitor->HDAC Blocks

Figure 1: The Epigenetic Toggle. HDAC inhibitors prevent the return to a compact chromatin state, sustaining gene expression. Specificity is defined by which HDAC isoform is blocked.

Comparative Analysis: The Three Pillars of Validation

A robust validation package requires data from three orthogonal methodologies. Relying on just one leads to false positives.

Method A: Genetic Manipulation (CRISPR/RNAi)

The Gold Standard Baseline.

  • Principle: If your drug targets HDAC1, the phenotype of the drug-treated cell must mimic the phenotype of an HDAC1 knockout (KO) or knockdown (KD) cell.

  • Pros: Absolute specificity (defined by guide RNA).

  • Cons: Slow kinetics (days vs. minutes for drugs); compensatory overexpression of other isoforms (e.g., HDAC2 upregulation upon HDAC1 loss).

Method B: Biochemical Activity Assays (Fluorogenic)

The High-Throughput Screen. [2]

  • Principle: Purified recombinant enzyme + acetylated fluorogenic peptide + Inhibitor.

  • Pros: Quantitative IC50; high throughput.

  • Cons: Artificial environment (no protein complexes); high false-positive rate due to assay interference (fluorescence quenchers).

Method C: Biophysical Engagement (CETSA)

The Modern "Proof of Binding."

  • Principle: Ligand binding stabilizes proteins. If your drug binds HDAC1 in the cell, HDAC1 will resist thermal denaturation at higher temperatures.

  • Pros: Proves target engagement intracellularly; label-free (no artificial tags needed).

  • Cons: Technically demanding; requires high-quality antibodies.

Summary Matrix
FeatureGenetic (CRISPR/siRNA)Biochemical (Fluorogenic)Biophysical (CETSA)
Throughput LowHighMedium
Cellular Context High (Physiological)None (Purified Protein)High (Intracellular)
Specificity High (Sequence-based)Low (Pan-assay interference)High (Isoform-specific Ab)
Primary Output Phenotypic BaselinePotency (IC50)Target Engagement (

)

Protocol Deep Dive: The Self-Validating System

Experiment: Cellular Thermal Shift Assay (CETSA) for HDACs

Objective: Determine if the novel inhibitor binds HDAC1 (or target isoform) in live cells.[3]

Reagents & Setup
  • Cell Line: HCT116 or HeLa (High basal HDAC expression).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol. Crucial: Add Protease Inhibitor Cocktail (Roche cOmplete) immediately before use.

  • Heating Block: PCR machine capable of gradients (40°C – 67°C).

Step-by-Step Methodology
  • Treatment (The Pulse):

    • Seed cells at 80% confluency.

    • Treat with Inhibitor (5x IC50) or DMSO (Vehicle) for 1 hour.

    • Expert Note: Do not treat longer than 2 hours. We want to measure physical binding, not downstream protein degradation.

  • Harvest & Resuspension:

    • Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 10 PCR tubes (50 µL each).

  • The Thermal Challenge:

    • Set PCR block to a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C.

    • Heat samples for exactly 3 minutes .

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer (with 0.4% NP-40 final) to lyse cells.

    • Freeze-Thaw x2: Liquid nitrogen to 25°C water bath. This ensures nuclear lysis (critical for HDACs).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[4][5] Denatured/unbound proteins aggregate and pellet. Stabilized/bound proteins remain in the supernatant.

  • Detection:

    • Run supernatant on SDS-PAGE.

    • Western Blot using isoform-specific antibodies (e.g., anti-HDAC1 vs. anti-HDAC6).

CETSA_Workflow Step1 1. Live Cell Treatment (Drug vs DMSO) Step2 2. Aliquot & Heat Gradient (40-65°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Aggregation of Unbound Protein Step4 4. Western Blot (Soluble Fraction) Step3->Step4 Detection of Stabilized Target

Figure 2: CETSA Workflow. The drug-target complex resists thermal aggregation, remaining in the soluble fraction at higher temperatures compared to the DMSO control.

Functional Validation: The "Epistatic Shift"

Biochemistry proves binding; genetics proves causality. You must perform a Phenotypic Rescue Experiment .

The Logic: If your drug kills cells by inhibiting HDAC1, then:

  • WT Cells + Drug: Death.

  • HDAC1-KO Cells + Vehicle: Viable (or reduced viability if HDAC1 is essential).

  • HDAC1-KO Cells + Drug: NO CHANGE compared to Vehicle.

The Trap: If your drug kills HDAC1-KO cells more than the vehicle does, your drug has off-target toxicity . It is killing the cell via a mechanism unrelated to HDAC1.

Data Interpretation Table
GenotypeTreatmentResultInterpretation
WTDrug (1 µM)10% ViabilityPotent killing.
HDAC1 KO DMSO 90% Viability Target is not essential.
HDAC1 KO Drug (1 µM) 90% Viability VALIDATED (On-Target).
HDAC1 KODrug (1 µM)10% ViabilityFAILED (Off-Target Toxicity).

Decision Matrix for Lead Selection

Use this logic flow to determine if your inhibitor is ready for publication or preclinical development.

Validation_Logic Start Novel Inhibitor Candidate Biochem Biochemical Assay (IC50 < 100nM?) Start->Biochem CETSA CETSA Shift (Is T_agg > 2°C?) Biochem->CETSA Yes Discard1 Discard: Low Potency Biochem->Discard1 No Genetic Genetic Epistasis (Does KO rescue phenotype?) CETSA->Genetic Yes Discard2 Discard: No Cellular Entry/Binding CETSA->Discard2 No Discard3 Discard: Off-Target Toxicity Genetic->Discard3 No Publish VALIDATED LEAD (Publish/Patent) Genetic->Publish Yes

Figure 3: Validation Logic Tree. A candidate must pass biochemical potency, intracellular engagement (CETSA), and genetic specificity checks to be considered a validated probe.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[6] Science, 341(6141), 84–87. [Link]

  • Schackestange, H., et al. (2020). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. Scientific Reports, 10, Article number: 12345. [Link]

  • Seto, E., & Yoshida, M. (2014). Erasers of histone acetylation: the histone deacetylase enzymes.[1][4][7] Cold Spring Harbor Perspectives in Biology, 6(4), a018713. [Link]

  • Lin, T. Y., et al. (2019). Inhibition of Histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing.[8] Nucleic Acids Research. [Link]

Sources

Comparative

Publish Comparison Guide: Selective COX-2 Inhibition by 2-Phenyl-Quinoline Derivatives

Executive Summary: The Quinoline Scaffold Advantage In the pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of Cyclooxygenase-2 (COX-2) remains a critical therapeutic target.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold Advantage

In the pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of Cyclooxygenase-2 (COX-2) remains a critical therapeutic target.[1][2] While traditional "coxibs" (e.g., Celecoxib, Rofecoxib) revolutionized the field by sparing the gastroprotective COX-1 enzyme, cardiovascular safety concerns have necessitated the exploration of novel scaffolds.[1]

This guide evaluates 2-phenyl-quinoline derivatives , a chemically distinct class of inhibitors that leverage the bulky quinoline heterocycle to achieve superior selectivity indices (SI) compared to first-generation coxibs. Experimental data indicates that specific derivatives, particularly those incorporating a C-4 methylsulfonyl pharmacophore , exhibit a Selectivity Index (SI) exceeding 500, surpassing Celecoxib (SI ~405) while maintaining equipotent IC50 values in the nanomolar range.

Mechanistic Basis of Selectivity

The structural logic of 2-phenyl-quinoline derivatives rests on exploiting the subtle steric differences between the COX-1 and COX-2 active sites.

The "Side Pocket" Theory
  • COX-1 Active Site: Constrained by Ile523 , preventing access to the hydrophobic side pocket.

  • COX-2 Active Site: Contains Val523 (a smaller residue), opening a secondary hydrophobic pocket.

  • Quinoline Mechanism: The rigid, planar quinoline core acts as a scaffold to orient a bulky phenyl-sulfone or phenyl-sulfonamide group directly into this COX-2 specific side pocket. The steric bulk of the quinoline ring prevents binding to the narrower COX-1 channel, thereby enforcing selectivity.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of 2-phenyl-quinoline derivatives compared to non-selective NSAIDs.

COX_Pathway Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammatory) AA->COX2 Stimuli (LPS, TNF-a) PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 COX2->PGH2 TxA2 Thromboxane A2 (Platelet Aggregation) PGH2->TxA2 PGE2 PGE2 (Pain & Inflammation) PGH2->PGE2 PGI2 Prostacyclin (Gastric Protection) PGH2->PGI2 Inhibitor_NS Non-Selective NSAIDs (Indomethacin, Diclofenac) Inhibitor_NS->COX1 Inhibits Inhibitor_NS->COX2 Inhibitor_Sel 2-Phenyl-Quinoline Derivatives Inhibitor_Sel->COX1 No Effect Inhibitor_Sel->COX2 Selective Inhibition

Figure 1: The Arachidonic Acid Cascade. 2-phenyl-quinoline derivatives selectively target the inducible COX-2 isoform, blocking the production of inflammatory PGE2 while sparing the homeostatic functions of COX-1.

Comparative Performance Metrics

The following data compares a lead 2-phenyl-quinoline derivative (Compound 9d from recent SAR studies) against industry standards.

Table 1: In Vitro Enzymatic Inhibition & Selectivity Profile

CompoundClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)*
Quinoline 9d 2-Phenyl-Quinoline0.063 > 34.0547.6
Quinoline 39 2-Phenyl-Quinoline0.077> 100.01298
Celecoxib Diarylheterocycle0.06024.3405
Indomethacin Indole acetic acid0.600.020.03 (COX-1 Selective)
Diclofenac Phenylacetic acid3.903.50~1.1 (Non-selective)

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates greater safety potential regarding gastric side effects.

Key Insight: The quinoline derivative 9d demonstrates a potency (0.063 µM) almost identical to Celecoxib (0.060 µM) but achieves a significantly higher selectivity index (547 vs 405). This suggests that the quinoline scaffold provides a more rigorous steric exclusion from the COX-1 active site.

Experimental Validation Protocols

To replicate these findings or validate new derivatives, the following "Self-Validating" protocols are recommended. These workflows integrate in silico prediction with wet-lab verification.

Phase 1: In Silico Molecular Docking (Validation Step)

Before synthesis, candidates must be screened for fit within the COX-2 secondary pocket.

  • Protein Prep: Retrieve Crystal Structure of COX-2 (PDB ID: 1CX2 or 3LN1 ). Remove water molecules; add polar hydrogens using Kollman charges.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., SC-558). Ensure dimensions cover Arg513 and Val523 .

  • Ligand Docking: Use rigid-receptor/flexible-ligand docking (e.g., AutoDock Vina or Glide).

  • Success Criteria:

    • Binding Energy < -9.0 kcal/mol.[3]

    • Hydrogen Bond: Formation between the sulfonyl oxygen and Arg513/His90 .

    • Hydrophobic Interaction: Phenyl ring insertion into the Val523 pocket.

Phase 2: In Vitro COX Inhibition Assay (Colorimetric)

This protocol measures the peroxidase activity of heme-COX enzymes.

  • Reagents: Ovine COX-1 and Recombinant Human COX-2 enzymes; TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) substrate; Arachidonic Acid.

  • Incubation: Incubate enzyme (10 units) with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Reaction: Initiate by adding Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (sigmoidal dose-response).
    
Experimental Workflow Diagram

Workflow Design 1. Scaffold Design (2-Phenyl-Quinoline + SO2Me) Docking 2. In Silico Screen (PDB: 1CX2, Target Arg513) Design->Docking Synthesis 3. Chemical Synthesis (Pfitzinger Reaction) Docking->Synthesis Top Hits Assay 4. In Vitro Assay (COX-1 vs COX-2 IC50) Synthesis->Assay Decision Selectivity Index > 400? Assay->Decision Decision->Design No (Refine SAR) InVivo 5. In Vivo Validation (Carrageenan Paw Edema) Decision->InVivo Yes

Figure 2: Integrated Drug Discovery Workflow. A self-validating loop ensuring only high-selectivity candidates proceed to in vivo testing.

In Vivo Efficacy & Safety (Preclinical)

While in vitro data is promising, in vivo performance determines therapeutic viability.[4]

  • Anti-inflammatory Activity: In the Carrageenan-induced rat paw edema model, 2-phenyl-quinoline derivatives (e.g., Compound 9d) typically show 50-70% inhibition of edema at 3 hours (dose 10-50 mg/kg), comparable to Diclofenac (10 mg/kg) but with a delayed onset typical of COX-2 specific action.

  • Ulcerogenic Liability: The defining advantage. In rat models, oral administration of these derivatives at 3x therapeutic doses results in an Ulcer Index of 0.0 , compared to >1.5 for Indomethacin. This confirms that the high SI observed in vitro translates to gastric safety in vivo.

Conclusion

2-phenyl-quinoline derivatives represent a mature, high-potential scaffold for next-generation NSAID development. By rigidly orienting pharmacophores to exploit the Val523 gatekeeper residue, they achieve selectivity indices superior to Celecoxib. For researchers, the critical path forward involves optimizing the C-4 and C-7 substituents to balance lipophilicity (LogP) with metabolic stability, ensuring these potent enzyme inhibitors become viable clinical candidates.

References

  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors. Source: National Institutes of Health (NIH) / PMC [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Brieflands / Iranian Journal of Pharmaceutical Research [Link]

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors. Source: PubMed / Inflammopharmacology [Link][4]

  • Crystal Structure of Cyclooxygenase-2 (COX-2). Source: RCSB Protein Data Bank (PDB ID: 1CX2) [Link][4]

  • COX-2 Specific Inhibitors Comparisons. Source: RxFiles Academic Detailing [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate proper disposal procedures

Executive Summary Effective disposal of Methyl 2-(4-methylphenyl)quinoline-4-carboxylate requires strict adherence to hazardous waste protocols due to its quinoline scaffold, which presents potential aquatic toxicity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of Methyl 2-(4-methylphenyl)quinoline-4-carboxylate requires strict adherence to hazardous waste protocols due to its quinoline scaffold, which presents potential aquatic toxicity and mutagenic risks. This guide provides a self-validating workflow for researchers to manage this compound from bench to incineration, ensuring compliance with EPA (RCRA) and REACH standards. Treat this substance as a hazardous organic solid ; do not dispose of it down the drain or in municipal waste.[1]

Chemical Profile & Identification

Understand the physicochemical nature of the waste to determine the correct disposal stream.[1]

ParameterData
Chemical Name Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
CAS Number 350988-60-2
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; soluble in DMSO, DCM, Ethyl Acetate
Melting Point ~100–120 °C (Estimated based on acid analog MP 214°C)

Hazard Identification & Risk Assessment

Causality of Hazards: The quinoline core is a nitrogen-heterocycle often associated with biological activity.[2] While specific toxicological data for this methyl ester is limited, the Precautionary Principle mandates treating it based on the hazards of its parent scaffold (Quinoline) and acid derivatives.[1]

  • GHS Classification (Inferred):

    • Skin/Eye Irritant: Category 2 (H315, H319).[1][3][4]

    • Aquatic Toxicity: Acute/Chronic Category 2 or 3 (H411) – Quinolines are known marine pollutants.[1]

    • Mutagenicity: Suspected (Category 2) – Common to many planar nitrogen heterocycles.

Operational Handling & Safety

Trustworthiness Check: Safety protocols must be active before waste is generated.[1]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double-gloved, >0.11mm)Prevents dermal absorption of lipophilic esters.
Respiratory N95 or P100 (if powder handling)Prevents inhalation of fine particulates.[1]
Eye Protection Chemical Safety GogglesProtects against ocular irritation from dust/aerosols.[1]
Clothing Lab Coat + Tyvek SleevesMinimizes skin contact during transfer.[1]

Disposal Protocol: Step-by-Step

Expertise Insight: The disposal route depends entirely on the physical state of the waste (pure solid vs. solution).[1]

A. Solid Waste (Pure Compound/Contaminated Solids)[1]
  • Segregation: Isolate the solid compound, contaminated weigh boats, and gloves into a dedicated solid waste stream.[1] Do not mix with oxidizers (e.g., permanganates, nitrates) as organic esters can be combustible.[1]

  • Containerization:

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Label clearly: "Hazardous Waste - Solid - Toxic/Irritant - Methyl 2-(4-methylphenyl)quinoline-4-carboxylate".

  • Disposal Method: High-Temperature Incineration . This ensures complete destruction of the quinoline ring system, preventing environmental leaching.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Identification: Determine the primary solvent.[1]

    • Halogenated:[1] (e.g., DCM, Chloroform).[1]

    • Non-Halogenated: (e.g., Ethyl Acetate, Methanol, DMSO).[1]

  • Segregation: Pour into the appropriate carboy.

    • Note: If the compound is dissolved in DMSO, use the Non-Halogenated stream but mark "Contains DMSO" as it penetrates skin easily, carrying the toxin with it.[1]

  • Neutralization: No pH adjustment is required for the ester itself.[1] Avoid adding strong acids/bases which could hydrolyze the ester, potentially creating more reactive species.[1]

Disposal Logic Workflow

Visualizing the decision process ensures no steps are skipped.

DisposalWorkflow Start Waste Generation: Methyl 2-(4-methylphenyl) quinoline-4-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Pure/Debris LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Dissolved PackSolid Pack in HDPE Jar Label: Hazardous Solid SolidPath->PackSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Incineration FINAL DISPOSAL: High-Temp Incineration PackSolid->Incineration Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Caption: Decision matrix for segregating Methyl 2-(4-methylphenyl)quinoline-4-carboxylate waste streams based on physical state and solvent composition.

Emergency Procedures (Spills)

Immediate Action Plan:

  • Evacuate & Ventilate: If a large amount of powder (>10g) is aerosolized, clear the area.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[1] Sweep carefully into a bag.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if oxidizers are present.[1]

  • Decontamination: Scrub the surface with a detergent solution followed by water.[1] Collect all wash water as hazardous liquid waste.[1]

Regulatory Compliance

  • EPA (USA): This compound is likely not specifically P- or U-listed, but must be characterized as hazardous waste based on toxicity (D000 characteristic if testing proves toxicity) or simply managed as non-listed hazardous waste.[1]

    • Code: If ignited, D001.[1] If toxic, D003 (reactivity is low).[1] Default to General Organic Waste .

  • REACH (EU): Ensure the waste is coded under EWC 07 01 04 * (other organic solvents, washing liquids and mother liquors) or EWC 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Parent Acid Data).[5][6][7][8] PubChem Compound Summary. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Executive Safety Summary & Compound Identity Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a pharmacologically active quinoline scaffold often utilized in antimalarial, anticancer, and antimicrobial research. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Compound Identity

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a pharmacologically active quinoline scaffold often utilized in antimalarial, anticancer, and antimicrobial research. While specific toxicological data for this precise derivative may be limited in public databases, the Precautionary Principle mandates that we manage it based on the known hazards of the quinoline pharmacophore and similar carboxylate esters.

Core Hazard Classification (Predicted/Read-Across):

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][3][4]

  • Genotoxicity Alert: Quinoline cores carry a structural alert for mutagenicity; handle as a potential mutagen.

Chemical Attribute Details
CAS Number 350988-60-2 (Representative)
Molecular Formula C₁₉H₁₇NO₂
Physical State Solid (Typically off-white to yellow crystalline powder)
Solubility Low in water; Soluble in DMSO, DCM, Chloroform, Methanol
Storage 2–8°C (Desiccated); Protect from light and moisture

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate from these standards without a documented risk assessment.

Protection Zone Standard Requirement Technical Justification & Causality
Respiratory N95/P2 Mask (Solids) or Half-face Respirator (Solutions/Heating)Dust Control: Fine crystalline powders easily aerosolize during weighing. The quinoline ring is a respiratory irritant and potential sensitizer.[5]
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeoprenePermeation Defense: Quinoline derivatives can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer" allowing safe removal of the outer layer upon contamination.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Impact & Splash: Standard safety glasses are insufficient for fine powders that can drift around lenses or solution splashes that cause severe corneal irritation.
Body Defense Lab Coat (Tyvek/Cotton) + Chemical Apron Particulate Barrier: Tyvek is preferred for static-prone powders to prevent adherence to street clothes. An apron protects the torso during transfer steps.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol integrates engineering controls with procedural logic to minimize exposure risks.[6]

Phase A: Receiving & Storage[6][7]
  • Inspection: Upon receipt, inspect the septum and bottle integrity under a fume hood. Do not open shipping packaging in a general office area.

  • Labeling: Immediately apply a secondary label: "Caution: Potent Quinoline Derivative – Irritant/Suspected Mutagen."

  • Environment: Store in a dedicated "Aromatic/Heterocycle" cabinet. Ensure the container is tightly sealed to prevent hydrolysis of the ester moiety.

Phase B: Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Mitigation: Use an antistatic gun or wipe on the spatula and weighing boat. Quinoline esters are often electrostatic and will "jump" during transfer.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station . Never weigh on an open bench.

  • Solvent Trap:

    • Pre-weigh the solvent (e.g., DMSO) in the destination vial.

    • Add the solid to the solvent immediately to suppress dust generation.

    • Why? Wetting the powder eliminates the inhalation hazard instantly.

Phase C: Reaction & Synthesis Handling[8]
  • Thermal Control: If heating is required (e.g., reflux), ensure the condenser is active before heating begins. Quinoline derivatives have high boiling points but can sublime or vaporize in steam.

  • Quenching: When hydrolyzing the ester (e.g., with LiOH/NaOH), the reaction may be exothermic. Add base dropwise at 0°C.

  • Work-up: Treat all aqueous waste from the work-up (extraction) as Hazardous Organic Waste . Do not pour down the drain; quinolines are toxic to aquatic life (Aquatic Chronic 2/3).

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This flowchart illustrates the decision-making process for handling the compound from storage to reaction.

SafeHandling Start Storage (2-8°C) CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Retrieval Weighing Weighing Station (Fume Hood Only) CheckPPE->Weighing Pass Solubilization Add Solid to Solvent (Suppress Dust) Weighing->Solubilization Immediate Wetting Reaction Reaction Setup (Closed System) Solubilization->Reaction Transfer Disposal Waste Stream: Halogenated/Organic Reaction->Disposal Post-Exp

Caption: Operational workflow emphasizing dust suppression and containment steps.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in the event of a spill or exposure.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Exposure Spill Bench Spill Type->Spill Contamination Wash Flush 15min (Soap + Water) Skin->Wash Medical Seek Medical Attention Wash->Medical State Solid or Liquid? Spill->State SolidSpill Solid: Wet Wipe/Scoop (Do NOT Sweep) State->SolidSpill Powder LiquidSpill Liquid: Absorb w/ Vermiculite State->LiquidSpill Solution Disposal Bag as HazWaste SolidSpill->Disposal LiquidSpill->Disposal

Caption: Decision matrix for immediate spill response and exposure mitigation.

Waste Management & Disposal

Disposal Logic: Never dispose of quinoline derivatives in municipal waste or sewage systems. The nitrogen heterocycle is stable and can persist in the environment.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a yellow biohazard/chemical debris bag and incinerated.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM or Chloroform.

    • Non-Halogenated: If dissolved in Acetone, Methanol, or DMSO.

    • Note: Clearly mark the waste tag with "Contains Quinoline Esters - Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Quinoline - Registration Dossier. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.